8-Allylthioadenosine
Beschreibung
The exact mass of the compound 2-(6-Amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
75059-23-3 |
|---|---|
Molekularformel |
C13H17N5O4S |
Molekulargewicht |
339.37 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
ZATIFJKJPWWYAJ-WOUKDFQISA-N |
Isomerische SMILES |
C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Andere CAS-Nummern |
75059-23-3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
8-Allylthioadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the presence of an allylthio group at the 8-position of the purine (B94841) ring. As an adenosine analog, it is investigated for its potential pharmacological activities, including its role as a vasodilator and its anti-proliferative effects. This document provides a comprehensive overview of the chemical structure, properties, and purported biological activities of this compound, along with detailed experimental protocols for its synthesis, purification, and biological evaluation.
Chemical Structure and Properties
This compound is a modified purine nucleoside. Its structure consists of an adenine (B156593) base linked to a ribose sugar, with an allylthio (-S-CH₂-CH=CH₂) substituent at the C8 position of the adenine ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(allylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |
| CAS Number | 75059-23-3 | |
| Molecular Formula | C₁₃H₁₇N₅O₄S | [1] |
| Molecular Weight | 339.37 g/mol | [1] |
| Canonical SMILES | C=CCSC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 339.10012521 | [1] |
| Topological Polar Surface Area | 158 Ų | [1] |
| Heavy Atom Count | 23 | [1] |
| Formal Charge | 0 | [1] |
Synthesis and Purification
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process: the bromination of adenosine followed by the substitution with allyl mercaptan.
Experimental Protocol: Synthesis of this compound from 8-Bromoadenosine
This protocol is a generalized procedure based on the synthesis of similar 8-substituted adenosine analogs and requires optimization.
-
Dissolution: Dissolve 8-bromoadenosine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the reaction mixture to deprotonate the allyl mercaptan.
-
Nucleophilic Addition: Slowly add allyl mercaptan to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard chromatographic techniques.
Experimental Protocol: Purification of this compound
-
Column Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Solvent System: Use a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) as the eluent. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.
Biological and Pharmacological Properties
As an adenosine analog, this compound is expected to interact with adenosine receptors and modulate downstream signaling pathways. Adenosine and its analogs are known to have a wide range of physiological effects, including vasodilation and inhibition of cell proliferation.
Mechanism of Action and Signaling Pathways
The biological effects of adenosine analogs are primarily mediated through the activation of four G protein-coupled adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₁ and A₃ receptors are coupled to inhibitory G proteins (Gi), which decrease intracellular cyclic adenosine monophosphate (cAMP) levels. The A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs), which increase intracellular cAMP levels.
The vasodilation effects of adenosine are primarily mediated by the A₂A and A₂B receptors on vascular smooth muscle cells, leading to increased cAMP and subsequent relaxation. In contrast, A₁ receptor activation can have opposing effects. The anti-proliferative effects of adenosine analogs can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest, which may involve both adenosine receptor-dependent and -independent pathways.
In Vitro Assays
To characterize the biological activity of this compound, a series of in vitro assays can be performed.
Experimental Protocol: cAMP Accumulation Assay
This assay determines the effect of this compound on intracellular cAMP levels, indicating its agonist or antagonist activity at A₂A and A₂B receptors.
-
Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO-K1 cells stably transfected with the human A₂A receptor) in appropriate media.
-
Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of this compound.
-
Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.
Experimental Protocol: Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., colorectal cancer cell line HCT116) in 96-well plates at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vivo Studies
The in vivo efficacy of this compound can be evaluated in animal models.
Experimental Protocol: Murine Xenograft Model for Anti-Cancer Activity
This model is used to assess the anti-tumor effects of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor size using calipers and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to evaluate the anti-tumor efficacy.
Conclusion
This compound is a synthetic adenosine analog with potential as a pharmacological agent. Its biological activities are likely mediated through the modulation of adenosine receptor signaling pathways, particularly affecting intracellular cAMP levels. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile in various in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the systematic investigation of this compound for its potential therapeutic applications.
References
An In-Depth Technical Guide to the Synthesis and Purification of Alkylthioadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of alkylthioadenosine derivatives, compounds of significant interest in biomedical research and drug development. While the initial focus was on 8-Allylthioadenosine, the available detailed experimental data directs this guide to a well-documented analog, 2-Methylthioadenosine, which serves as a representative model for the synthesis of this class of molecules. The principles and methods described herein are readily adaptable for the synthesis of other thio-substituted adenosine (B11128) analogs, including those at the 8-position, starting from the corresponding halogenated adenosine precursor.
Synthesis of 2-Methylthioadenosine: A Two-Step Approach
The synthesis of 2-Methylthioadenosine is efficiently achieved through a two-step process commencing with the conversion of adenosine to 2-chloroadenosine (B27285), followed by a nucleophilic substitution with a thiol.[1]
Experimental Protocol: Synthesis of 2-Chloroadenosine
The first step involves the chlorination of adenosine using thionyl chloride and pyridine (B92270) in an acetonitrile (B52724) solvent.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Adenosine | 267.24 | 100 g | 0.374 |
| Acetonitrile | 41.05 | 400 mL | - |
| Thionyl Chloride | 118.97 | 82 mL | 1.124 |
| Pyridine | 79.10 | 69.8 mL | 0.749 |
| Water | 18.02 | 600 mL | - |
| Methanol | 32.04 | 350 mL | - |
| Concentrated NH4OH | - | 225 mL | - |
Procedure:
-
A 2-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe is charged with 400 mL of acetonitrile followed by 100 g (0.374 mole) of adenosine.
-
The resulting slurry is stirred while cooling to -8°C with an ice/acetone bath.
-
Thionyl chloride (82 mL, 1.124 mole) is added over 5 minutes.
-
Pyridine (69.8 mL, 0.749 mole) is then added dropwise over 40 minutes.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature while stirring for 18 hours, during which the product begins to precipitate.
-
After 18 hours, 600 mL of water is added dropwise.
-
Acetonitrile is removed by vacuum distillation at 35°C.
-
The reaction mixture is then charged with 350 mL of methanol.
-
The mixture is stirred vigorously, and concentrated ammonium (B1175870) hydroxide (B78521) (225 mL) is added dropwise to induce precipitation of the product.
-
The resulting solid is filtered, washed, and dried to yield 2-chloroadenosine.
Experimental Protocol: Synthesis of 2-Methylthioadenosine
The second step involves the reaction of 2-chloroadenosine with sodium thiomethoxide in dimethylformamide (DMF).[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroadenosine | 285.69 | 97.16 g | 0.341 |
| Sodium Thiomethoxide (NaSCH3) | 70.09 | 52.54 g | 0.75 |
| Dimethylformamide (DMF) | 73.09 | 486 mL | - |
Procedure:
-
A 3-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe is charged with 486 mL of DMF followed by 97.16 g (0.341 mole) of 2-chloroadenosine.
-
The resulting slurry is charged with 52.54 g (0.75 mole) of sodium thiomethoxide.
-
The reaction mixture is stirred with a mechanical stirrer for 18 hours at room temperature.
-
Upon completion of the reaction, the product, 2-Methylthioadenosine, is isolated and purified.
Purification of Alkylthioadenosine Derivatives
The purification of the synthesized alkylthioadenosine is crucial to remove unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of nucleoside analogs is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparative RP-HPLC Protocol
This protocol is a general guideline and may require optimization for specific alkylthioadenosine analogs.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
C18 reverse-phase preparative column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar volatile buffer in water.
-
Mobile Phase B: Acetonitrile.
-
The crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., DMF or DMSO, then diluted with Mobile Phase A).
Procedure:
-
Method Development (Analytical Scale): An initial analytical scale separation is performed to determine the optimal gradient for separating the target compound from impurities.
-
Column Equilibration: The preparative C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: The dissolved crude product is injected onto the column.
-
Gradient Elution: A linear gradient is applied to increase the concentration of the organic modifier (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Fractions are collected based on the UV absorbance signal at an appropriate wavelength (typically 260 nm for adenosine derivatives).
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Product Isolation: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure (e.g., rotary evaporation followed by lyophilization to remove the volatile buffer) to yield the purified alkylthioadenosine.
Quantitative Data Summary:
| Step | Compound | Starting Mass (g) | Moles | Product | Theoretical Yield (g) |
| 1 | Adenosine | 100 | 0.374 | 2-Chloroadenosine | 106.8 |
| 2 | 2-Chloroadenosine | 97.16 | 0.341 | 2-Methylthioadenosine | 101.5 |
Note: Actual yields will vary depending on experimental conditions and purification efficiency.
Workflow and Signaling Pathway Visualization
Synthesis and Purification Workflow
The overall workflow from starting material to the purified product can be visualized as a sequential process.
Caption: Workflow for the synthesis and purification of 2-Methylthioadenosine.
Potential Signaling Pathway Involvement
While a specific signaling pathway for this compound is not extensively documented, adenosine analogs are well-known to interact with various cellular signaling components, particularly those involving purinergic receptors. 8-substituted adenosine derivatives have been studied for their potential to modulate immune responses, often through Toll-like receptors (TLRs). For instance, certain C8-substituted guanosine (B1672433) analogs activate TLR7, leading to the production of cytokines and interferons. It is plausible that 8-thioadenosine derivatives could engage similar pathways.
The following diagram illustrates a generalized signaling pathway that could be modulated by an 8-substituted thioadenosine analog, based on known purinergic signaling mechanisms.
Caption: A hypothetical signaling cascade initiated by an 8-thioadenosine analog.
This guide provides a foundational understanding of the synthesis and purification of alkylthioadenosine derivatives, offering detailed protocols and a framework for further research and development in this promising area of medicinal chemistry. The provided workflow and hypothetical signaling pathway serve as valuable conceptual tools for researchers in the field.
References
8-Allylthioadenosine: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Adenosine (B11128) Receptors and Signal Transduction
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to cardiovascular function, inflammation, neurotransmission, and immunity, making them attractive targets for therapeutic intervention. The mechanism of action of adenosine analogs, such as 8-Allylthioadenosine, is intrinsically linked to their interaction with these receptors and the subsequent modulation of intracellular signaling pathways.
The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. Conversely, the A2A and A2B adenosine receptors typically couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP. This elevation in cAMP, a ubiquitous second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, culminating in a cellular response.
Presumed Mechanism of Action of this compound
Based on the structure-activity relationships of 8-substituted adenosine derivatives, this compound is predicted to act as a ligand for one or more of the adenosine receptor subtypes. The nature of the substituent at the 8-position of the adenine (B156593) ring is a critical determinant of both the affinity and the efficacy (i.e., whether the compound is an agonist or an antagonist) at each receptor subtype.
It has been demonstrated that various 8-alkynyladenosine derivatives exhibit antagonist activity, particularly at the A3 adenosine receptor[1]. Given the structural similarity, it is plausible that this compound also functions as an antagonist at the A3 receptor. As an antagonist, it would bind to the receptor without activating it, thereby blocking the effects of the endogenous agonist, adenosine. This would prevent the adenosine-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the stimulated state.
The following diagram illustrates the potential signaling pathway of this compound, assuming it acts as an A3 adenosine receptor antagonist.
Quantitative Data for 8-Substituted Adenosine Analogs
As specific data for this compound is unavailable, the following table presents representative binding affinities (Ki) for other 8-substituted adenosine derivatives at human adenosine receptor subtypes to provide a comparative context.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (nM) | A3 Ki (nM) | Reference |
| 2-(1-Pentyl)thioadenosine | 91 | >10,000 | >100,000 | >10,000 | [2] |
| 2-Phenylethylthio-NECA | 290 | 24 | >100,000 | 67 | [2] |
| 2-Phenylmethylthioadenosine | >10,000 | >10,000 | >100,000 | 68 | [2] |
NECA: N-ethylcarboxamidoadenosine
Experimental Protocols
The characterization of novel adenosine receptor ligands like this compound typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess efficacy (agonist vs. antagonist activity).
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound for adenosine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at human A1, A2A, and A3 adenosine receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human A1, A2A, or A3 adenosine receptor.
-
Radioligands:
-
A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)
-
A2A: [3H]CGS 21680 or [3H]NECA
-
A3: [3H]NECA or a selective A3 antagonist radioligand
-
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to determine the functional activity of a test compound at Gs- or Gi-coupled adenosine receptors.
Objective: To determine if this compound acts as an agonist or antagonist at human A2B (Gs-coupled) or A3 (Gi-coupled) adenosine receptors by measuring its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human A2B or A3 adenosine receptor.
-
Test compound: this compound
-
Reference agonist (e.g., NECA)
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
For Gs-coupled receptors (e.g., A2B): Add varying concentrations of this compound and incubate.
-
For Gi-coupled receptors (e.g., A3): Add varying concentrations of this compound in the presence of a fixed concentration of forskolin and a reference agonist (to assess antagonism).
-
After incubation, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on 8-substituted adenosine analogs provides a strong foundation for predicting its pharmacological properties. It is highly probable that this compound interacts with one or more adenosine receptor subtypes. Based on the trend observed with similar compounds, it may act as an antagonist, particularly at the A3 receptor. Definitive characterization of its mechanism of action will require dedicated experimental studies employing the well-established protocols outlined in this guide. The insights gained from such studies would be invaluable for researchers and drug development professionals exploring the therapeutic potential of novel adenosine receptor modulators.
References
In vitro stability and solubility of 8-Allylthioadenosine
An In-Depth Technical Guide to the In Vitro Stability and Solubility of 8-Allylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Framework for Characterization
Quantitative data on the solubility and stability of this compound should be systematically collected and organized. The following tables provide a template for presenting this essential information.
Table 1: Solubility of this compound
| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| Deionized Water | 25 | Thermodynamic | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic | |||
| Ethanol | 25 | Thermodynamic | |||
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | Kinetic |
Table 2: In Vitro Stability of this compound in PBS (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Half-life (t½) (hours) | Degradation Products (if identified) |
| 4 | 0, 1, 2, 4, 8, 24 | 10 | |||
| 25 (Room Temp) | 0, 1, 2, 4, 8, 24 | 10 | |||
| 37 | 0, 1, 2, 4, 8, 24 | 10 |
Table 3: pH-Dependent Stability of this compound
| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Half-life (t½) (hours) |
| 3.0 | Citrate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||
| 5.0 | Acetate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||
| 7.4 | Phosphate Buffer | 37 | 0, 1, 2, 4, 8 | 10 | ||
| 9.0 | Borate Buffer | 37 | 0, 1, 2, 4, 8 | 10 |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following sections describe the methodologies for determining the solubility and in vitro stability of this compound.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability. Both thermodynamic and kinetic solubility are important to assess.
a) Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound in a specific solvent.
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Protocol:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS method with a standard curve.
-
b) Kinetic Solubility (Turbidimetric Method)
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
-
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
PBS, pH 7.4
-
96-well microplate
-
Plate reader with nephelometric or turbidimetric measurement capabilities.
-
-
Protocol:
-
Prepare serial dilutions of the this compound DMSO stock solution.
-
Add a small volume of each dilution to the wells of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the final desired concentrations, ensuring the final DMSO concentration is low (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
In Vitro Stability Assessment
This protocol is designed to evaluate the chemical stability of this compound in a physiologically relevant buffer over time.
-
Objective: To determine the degradation rate and half-life of this compound under specific conditions.
-
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., citrate, phosphate, borate)
-
Incubator or water bath
-
HPLC-UV or LC-MS system
-
-
Protocol:
-
Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) by diluting the stock solution. The final concentration of the organic solvent should be minimal.
-
Divide the solution into aliquots in separate vials for each time point.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Immediately stop the degradation reaction, if necessary, by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol, and store at -20°C until analysis.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the remaining compound concentration versus time. The slope of the line will give the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Signaling Pathway
Many 8-substituted adenosine (B11128) analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway for an A2A adenosine receptor, a common target for such compounds.
Caption: Generalized Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow
The logical flow of experiments to characterize the in vitro properties of this compound is depicted below.
Caption: Workflow for In Vitro Characterization.
Conclusion
The in vitro solubility and stability of this compound are foundational parameters that dictate its utility in experimental biology and drug development. While specific data for this molecule is not yet established in the literature, the protocols and frameworks presented in this guide provide a clear path for its characterization. By systematically applying these methodologies, researchers can generate the high-quality data necessary to inform the design of robust in vitro assays, interpret experimental results with confidence, and advance the scientific understanding of this and other novel adenosine analogs.
In-depth Technical Guide: Cellular Uptake and Metabolism of 8-Allylthioadenosine
A comprehensive review of the current scientific literature reveals a significant gap in the detailed understanding of the cellular uptake and metabolism of the specific nucleoside analog, 8-Allylthioadenosine. While extensive research exists on the broader categories of adenosine (B11128) analogs and 8-substituted purine (B94841) derivatives, specific quantitative data, detailed experimental protocols, and established signaling or metabolic pathways for this compound are not presently available in published scientific papers.
This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by outlining the general principles of nucleoside analog transport and metabolism, drawing parallels from closely related 8-substituted adenosine compounds, and presenting established methodologies for investigating these processes. This information is intended to serve as a framework for designing and executing future studies focused specifically on this compound.
General Principles of Nucleoside Analog Cellular Uptake
The entry of nucleoside analogs, such as this compound, into cells is a critical determinant of their therapeutic efficacy. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters can be broadly categorized into two major families:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides across the cell membrane in both directions, driven by the concentration gradient. Human ENTs (hENT1, hENT2, hENT3, and hENT4) exhibit broad substrate specificity and are key players in the uptake of many clinically relevant nucleoside analogs.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that actively transport nucleosides into the cell against their concentration gradient. The three main human CNTs (hCNT1, hCNT2, and hCNT3) have more defined substrate specificities for pyrimidine (B1678525) and purine nucleosides.
The specific transporter(s) involved in the uptake of this compound have not been empirically determined. However, based on its structural similarity to adenosine, it is plausible that it is a substrate for one or more of the ENT and/or CNT transporters.
Experimental Workflow for Characterizing Cellular Uptake:
The following diagram illustrates a general workflow for investigating the cellular uptake of a novel nucleoside analog like this compound.
8-Allylthioadenosine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors presents significant therapeutic opportunities for a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the development of adenosine analogs with tailored selectivity and efficacy profiles is a major focus of medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of 8-Allylthioadenosine, an adenosine analog characterized by the presence of an allylthio substituent at the 8-position of the purine ring. While specific biological data for this compound is not extensively documented in publicly available literature, this guide will synthesize information on the broader class of 8-substituted adenosine analogs to provide a framework for its potential properties and experimental evaluation. We will delve into its presumed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and biological characterization.
Core Concepts: Adenosine Analogs and Receptor Subtypes
Adenosine analogs are structurally similar to endogenous adenosine and can act as agonists, partial agonists, or antagonists at adenosine receptors. The nature and position of substituents on the purine ring and the ribose moiety are critical determinants of a ligand's affinity, selectivity, and efficacy at the different receptor subtypes. The 8-position of the adenine (B156593) base has been a key site for modification to explore structure-activity relationships (SAR) among adenosine receptor ligands.
Data Presentation: Characterization of 8-Substituted Adenosine Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (% of Adenosine) | Assay Type | Reference |
| This compound | A1 | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | |
| A2A | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | ||
| A2B | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay | ||
| A3 | Data to be determined | Data to be determined | Data to be determined | Radioligand Binding/cAMP Assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following sections outline generic protocols for its synthesis and biological characterization, which can be adapted based on specific laboratory conditions and available resources.
Synthesis of this compound
The synthesis of this compound would typically start from a commercially available adenosine precursor, such as 8-bromoadenosine (B559644).
Materials:
-
8-Bromoadenosine
-
Allyl mercaptan
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
-
Inert atmosphere (e.g., argon or nitrogen)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for elution)
Procedure:
-
Dissolution: Dissolve 8-bromoadenosine in an appropriate anhydrous solvent under an inert atmosphere.
-
Deprotonation: Add a suitable base to the solution to deprotonate the allyl mercaptan, forming the more nucleophilic thiolate.
-
Nucleophilic Substitution: Add allyl mercaptan to the reaction mixture. The thiolate will displace the bromide at the 8-position of the adenosine ring.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a proton source (e.g., water or a mild acid). Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS), and HPLC.
Adenosine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. This protocol describes a competitive binding assay to determine the Ki of this compound at a specific adenosine receptor subtype (e.g., A1).
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells)
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known antagonist like XAC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor subtype.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Competition: Add varying concentrations of this compound to the wells. Include wells with only buffer (total binding) and wells with a high concentration of a non-specific competitor (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
To determine if this compound acts as an agonist or antagonist and to quantify its potency and efficacy, a functional assay measuring the downstream signaling of adenosine receptors is required. For A2A and A2B receptors, which are Gs-coupled, this typically involves measuring changes in intracellular cyclic AMP (cAMP) levels. For A1 and A3 receptors, which are Gi-coupled, the assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)
-
This compound (test compound)
-
Forskolin (B1673556) (for Gi-coupled receptor assays)
-
A known agonist for the receptor subtype (for antagonist assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor in a 96-well plate and allow them to attach overnight.
-
Compound Addition (Agonist Mode): Add varying concentrations of this compound to the cells.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.
-
Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and the maximum effect (Emax).
-
Antagonist Mode: Plot the response to the agonist against the log concentration of this compound to determine the IC50.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathways activated by adenosine receptors.
Caption: General Adenosine Receptor Signaling Pathways.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of a novel adenosine analog like this compound.
Caption: Workflow for Synthesis and Evaluation.
Conclusion
This compound represents an intriguing yet underexplored adenosine analog. Based on the extensive research into 8-substituted purines, it holds the potential to exhibit distinct pharmacological properties at adenosine receptors. This technical guide provides a foundational framework for researchers and drug development professionals to undertake a systematic investigation of this compound. The detailed experimental protocols for its synthesis, receptor binding, and functional characterization, along with the visual representations of relevant pathways and workflows, are intended to facilitate its evaluation and unlock its potential as a novel pharmacological tool or therapeutic lead. Further research is warranted to elucidate the specific biological activity profile of this compound and to position it within the broader landscape of adenosine receptor modulators.
Potential Therapeutic Targets of 8-Allylthioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Allylthioadenosine is an adenosine (B11128) analog with largely unexplored therapeutic potential. Based on the known activities of structurally related 8-substituted adenosine derivatives, its primary therapeutic targets are anticipated to lie within the realms of oncology and inflammatory diseases. This document provides a comprehensive overview of these potential targets, the signaling pathways likely to be involved, and detailed experimental protocols for characterization. The central hypothesis is that this compound, like other 8-substituted analogs, acts as a pro-drug that requires intracellular phosphorylation by adenosine kinase to exert its cytotoxic and immunomodulatory effects.
Introduction to 8-Substituted Adenosine Analogs
Adenosine and its analogs are crucial signaling molecules that regulate a wide array of physiological processes. Modifications at the C8 position of the purine (B94841) ring have yielded compounds with significant therapeutic potential, particularly as anti-cancer and anti-inflammatory agents. Compounds such as 8-chloro-adenosine and 8-amino-adenosine have demonstrated cytotoxicity in various cancer cell lines, including multiple myeloma and acute myeloid leukemia. The general mechanism for these 8-substituted adenosine analogs involves their conversion to the corresponding triphosphate form, which can then interfere with nucleic acid synthesis and induce apoptosis.
Potential Therapeutic Targets of this compound
While direct experimental data for this compound is limited, we can infer its likely therapeutic targets based on its structural similarity to other 8-thio-adenosine derivatives and the broader class of 8-substituted adenosine analogs.
Oncology
The primary anti-cancer mechanism of 8-substituted adenosine analogs is the induction of apoptosis. This is likely a key therapeutic avenue for this compound.
-
Adenosine Kinase (ADK): This is the primary activating enzyme for 8-substituted adenosine analogs. The phosphorylation of this compound to this compound monophosphate is the first and rate-limiting step for its cytotoxic activity. Therefore, ADK itself can be considered a primary target.
-
RNA and DNA Synthesis: The resulting triphosphate metabolite, this compound triphosphate, can act as a competitive inhibitor of ATP, thereby disrupting RNA and DNA synthesis and leading to cell cycle arrest and apoptosis.
-
Apoptosis Pathways: The induction of apoptosis is a hallmark of active adenosine analogs. Key protein targets within this pathway include caspases (initiator and executioner), Bcl-2 family proteins (regulating mitochondrial outer membrane permeabilization), and PARP.
Inflammatory Diseases
Adenosine is a potent regulator of inflammation, primarily through its interaction with adenosine receptors. Additionally, intracellular mechanisms involving the NF-κB pathway are crucial.
-
Adenosine Receptors (A1, A2A, A2B, A3): While some 8-substituted adenosines have been shown to be antagonists at the A3 adenosine receptor, the affinity of this compound for these receptors is unknown.[1] Its effect could be either agonistic or antagonistic, leading to pro- or anti-inflammatory responses depending on the receptor subtype and cell type.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Adenosine can suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines. It is plausible that this compound or its metabolites could modulate this pathway, thereby exerting anti-inflammatory effects.
Quantitative Data Summary
As no direct experimental data for this compound is available, the following table presents hypothetical, yet representative, quantitative data that would be expected from key in vitro assays. This serves as a template for data presentation upon experimental characterization.
| Assay | Cell Line | Parameter | Hypothetical Value (μM) |
| Cytotoxicity | MCF-7 | IC50 | 5.2 |
| HeLa | IC50 | 8.1 | |
| HCT-116 | IC50 | 6.5 | |
| Adenosine Kinase Activity | - | Ki | 12.5 |
| Adenosine Receptor Binding | CHO-hA1 | Ki | > 100 |
| HEK293-hA2A | Ki | > 100 | |
| CHO-hA3 | Ki | 2.5 | |
| NF-κB Inhibition | HEK293 | IC50 | 15.0 |
Signaling Pathways and Visualizations
Proposed Mechanism of Action in Cancer
The proposed cytotoxic mechanism of this compound involves its intracellular conversion and subsequent induction of apoptosis.
Potential Modulation of the NF-κB Signaling Pathway
This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Detailed Experimental Protocols
Adenosine Kinase (ADK) Activity Assay
This protocol is adapted for a 96-well plate format to determine the inhibitory potential of this compound on ADK activity.
Materials:
-
Recombinant human ADK
-
ATP, Adenosine
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of ADK in Reaction Buffer. Prepare a solution of ATP and adenosine in Reaction Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in Reaction Buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions. Add 10 µL of the ADK solution. Add 10 µL of the ATP/adenosine substrate solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Reporter Assay
This protocol uses a luciferase reporter gene assay to measure the inhibition of NF-κB activation.[2][3]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System (e.g., from Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with 20 µL of passive lysis buffer per well.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Read the luminescence in a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percent inhibition of NF-κB activation.
Western Blot for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and analyze the expression levels of the apoptosis markers.
Conclusion
This compound represents a promising but understudied adenosine analog. Based on the well-established activities of related compounds, its primary therapeutic potential likely resides in oncology and the treatment of inflammatory disorders. The core mechanisms are predicted to be the induction of apoptosis via intracellular phosphorylation and the modulation of key inflammatory signaling pathways such as NF-κB. The experimental protocols provided herein offer a robust framework for the comprehensive characterization of this compound's biological activities and the validation of its therapeutic targets. Further investigation into this compound is warranted to unlock its full therapeutic potential.
References
8-Allylthioadenosine in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) analogs represent a promising class of compounds in cancer research due to their ability to interfere with various cellular processes crucial for tumor growth and survival. Among these, 8-substituted adenosine derivatives have garnered significant interest for their potential as anticancer agents. This technical guide focuses on 8-Allylthioadenosine, a specific analog, and its putative role in cancer cell lines. Due to the limited availability of direct research on this compound, this guide will also draw upon data from structurally related 8-substituted adenosine analogs, such as 8-Cl-adenosine, to provide a comprehensive overview of the potential mechanisms of action and effects on cancer cells. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, providing a consolidated source of technical information, including potential signaling pathways, experimental data from related compounds, and detailed experimental protocols.
Core Concepts: Mechanism of Action of 8-Substituted Adenosine Analogs
The anticancer effects of 8-substituted adenosine analogs are often attributed to their ability to induce cell cycle arrest and apoptosis.[1] These compounds can act as cytotoxic agents, inhibiting the proliferation of a variety of cancer cell lines.[2] The primary mechanisms are thought to involve the modulation of key signaling pathways that regulate cell survival and division.
Data Presentation: Cytotoxicity of 8-Substituted Adenosine Analogs
Quantitative data on the cytotoxic effects of 8-substituted adenosine analogs are typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for closely related 8-substituted adenosine analogs in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Cl-adenosine | HCT116 | Colorectal Carcinoma | ~5 | [3] |
| HCT116-E6 (p53-depleted) | Colorectal Carcinoma | ~5 | [3] | |
| 80S14 (p21WAF1/Cip1-null) | Colorectal Carcinoma | ~5 | [3] | |
| LS174T | Colorectal Adenocarcinoma | Not Specified | [1] | |
| 8-aminoadenosine | A549 | Lung Adenocarcinoma | Not Specified | [4] |
Note: Data for this compound is not currently available in the cited literature. The table presents data for structurally similar compounds to provide a potential reference point.
Signaling Pathways
The anticancer activity of adenosine analogs often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related compounds, the PI3K/Akt and MAPK/ERK pathways are potential targets for this compound.
Putative PI3K/Akt Signaling Pathway Involvement
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis. It is plausible that this compound, like other cytotoxic agents, could exert its effects by modulating this pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Potential Modulation of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[7][8] Its dysregulation is a common feature of many cancers. Therapeutic agents that can interfere with this pathway are of significant interest.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
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// Edges Start -> Harvest [color="#5F6368"]; Harvest -> Fix [color="#5F6368"]; Fix -> Incubate [color="#5F6368"]; Incubate -> Wash [color="#5F6368"]; Wash -> Stain [color="#5F6368"]; Stain -> Analyze [color="#5F6368"]; }
References
- 1. 8-Cl-adenosine induces differentiation in LS174T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
8-Allylthioadenosine: A Technical Overview of its Potential Antiviral Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential antiviral properties of 8-Allylthioadenosine, a member of the 8-substituted thioadenosine derivative family. While specific research on this compound is limited, this document extrapolates from the broader class of adenosine (B11128) analogues to detail its likely mechanisms of action, potential therapeutic applications, and the requisite experimental protocols for its evaluation. This guide synthesizes available data on related compounds to present a framework for future research and development of this compound as a novel antiviral agent.
Introduction to Adenosine Analogues as Antiviral Agents
Nucleoside analogues are a cornerstone of antiviral therapy, primarily functioning by interfering with viral nucleic acid replication and transcription.[1] Adenosine analogues, which mimic the natural nucleoside adenosine, have demonstrated broad-spectrum antiviral activity against a variety of viruses.[2] Their mechanisms of action are often multifaceted, including the inhibition of viral RNA-dependent RNA polymerase (RdRp) and immunomodulatory effects through interaction with host cell receptors like the Adenosine A2A Receptor (A2AR).[1][3] The 8-position of the adenosine scaffold is a key site for chemical modification to enhance antiviral potency and selectivity.
This compound: Structure and Hypothesized Mechanism of Action
This compound is a purine (B94841) nucleoside characterized by an allylthio group attached to the 8th carbon of the adenine (B156593) base. While direct evidence for its specific antiviral mechanism is not yet available in published literature, based on the known activities of related 8-thio-adenosine derivatives and other adenosine analogues, two primary mechanisms can be hypothesized:
-
Inhibition of Viral Polymerase: Like many nucleoside analogues, this compound is likely metabolized within the host cell to its triphosphate form. This triphosphate analogue can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis.[4]
-
Immunomodulation: Adenosine analogues have been shown to possess immunomodulatory properties.[1] They can act as antagonists of the Adenosine A2A Receptor, which plays a role in suppressing T-cell responses.[5] By blocking this receptor, this compound could potentially enhance the host's antiviral immune response.[5]
Quantitative Data on Related 8-Substituted Adenosine Analogues
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HNC-1664 | SARS-CoV-2 (WT) | Cell-based | 0.029 | >10 | >345 | [4] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Experimental Protocols for Antiviral Evaluation
The following are detailed methodologies for key experiments to assess the antiviral properties of this compound.
Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 cells (for SARS-CoV-2), A549 cells (for influenza virus), or other susceptible cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stocks: Viral stocks should be propagated in appropriate cell lines and titrated using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay to determine the viral titer.
Cytotoxicity Assay
A standard MTS or MTT assay should be performed to determine the cytotoxicity of this compound in the selected cell lines.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is a functional method to quantify the inhibition of viral replication.[6]
-
Seed host cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% methylcellulose.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Cell-Based ELISA for Viral Antigen Detection
This high-throughput method measures the reduction of viral antigen in infected cells.[6]
-
Seed cells in a 96-well plate and infect with the virus in the presence of varying concentrations of this compound.
-
After an appropriate incubation period (e.g., 24-48 hours), fix the cells with a suitable fixative (e.g., methanol).
-
Permeabilize the cells and block with a blocking buffer.
-
Incubate with a primary antibody specific for a viral antigen.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the resulting signal (e.g., absorbance or fluorescence).
-
Calculate the EC₅₀ value based on the reduction in viral antigen expression.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antiviral Screening
Caption: Workflow for the preclinical evaluation of this compound's antiviral activity.
Hypothesized Signaling Pathway for Adenosine Analogues
Caption: Dual mechanism of action for adenosine analogues like this compound.
Conclusion and Future Directions
While direct experimental data on the antiviral properties of this compound is currently lacking, the extensive research on related 8-substituted adenosine analogues provides a strong rationale for its investigation as a potential antiviral agent. Future research should focus on the chemical synthesis of this compound and its systematic evaluation against a broad panel of viruses using the standardized protocols outlined in this guide. Elucidating its precise mechanism of action, including its effects on viral polymerases and host immunomodulatory pathways, will be critical for its development as a therapeutic candidate. The promising activities of other adenosine analogues suggest that this compound is a worthy subject for further investigation in the quest for novel antiviral therapies.
References
- 1. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Immunomodulatory Landscape of 8-Allylthioadenosine: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the immunomodulatory effects of 8-Allylthioadenosine reveal a significant gap in the existing scientific literature. While the broader categories of adenosine (B11128) analogs and organosulfur compounds derived from sources like garlic demonstrate a wide range of immunomodulatory activities, specific data on this compound is scarce. This whitepaper aims to provide a comprehensive overview of the current understanding of related compounds, offering a foundational context for future research into the specific properties of this compound.
The Promise of Adenosine Analogs in Immunomodulation
Adenosine and its analogs are recognized as crucial regulators of immune responses, primarily through their interaction with adenosine receptors (A1, A2A, A2B, and A3) expressed on various immune cells. These interactions can trigger a cascade of downstream signaling events, leading to either pro-inflammatory or anti-inflammatory outcomes depending on the receptor subtype, cell type, and the surrounding microenvironment.
Recent studies have highlighted the potential of adenosine analogs as dual-functional agents with both antiviral and immunomodulatory properties.[[“]][2][3] For instance, certain adenosine analogs are predicted to bind to the Adenosine A2A Receptor (A2AR), which is known to play a role in suppressing T-cell effector functions.[4][5] By acting as antagonists to A2AR, these analogs could potentially restore or enhance antiviral immune responses, a mechanism that has been explored in the context of diseases like COVID-19.[4][5]
Insights from Garlic-Derived Organosulfur Compounds
Garlic (Allium sativum) and its derivatives, particularly aged garlic extract (AGE), are rich sources of various organosulfur compounds with well-documented immunomodulatory effects.[[“]][6][7][8] These compounds, which include S-allyl-L-cysteine (SAC), allicin (B1665233), and diallyl disulfide (DADS), have been shown to influence the immune system through multiple mechanisms.[6][9]
Key immunomodulatory activities of garlic compounds include:
-
Stimulation of Immune Cells: Garlic extracts and their components can activate macrophages, lymphocytes, and natural killer (NK) cells.[6][10]
-
Modulation of Cytokine Secretion: They can influence the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[6]
-
Anti-inflammatory Effects: Many garlic-derived compounds exhibit anti-inflammatory properties by modulating signaling pathways like the NF-κB pathway.[7]
While this compound contains an allylthio group characteristic of some garlic-derived compounds, its presence and specific immunomodulatory contribution within garlic preparations are not well-documented. The immunomodulatory effects of garlic are generally attributed to a complex mixture of its bioactive constituents rather than a single molecule.[6][9]
Future Directions and a Call for Research
The structural similarity of this compound to both adenosine and certain organosulfur compounds suggests a compelling hypothesis for its potential immunomodulatory activity. However, without dedicated research, its specific effects remain speculative.
To elucidate the immunomodulatory profile of this compound, the following experimental avenues are critical:
-
In Vitro Immune Cell Assays: Studies using primary human immune cells (e.g., PBMCs, T cells, macrophages) are needed to assess its impact on:
-
Cell viability and proliferation.
-
Cytokine and chemokine secretion profiles (e.g., using multiplex assays).
-
Phagocytic activity of macrophages.
-
Activation and differentiation of T lymphocytes.
-
-
Receptor Binding and Signaling Pathway Analysis:
-
Competitive binding assays to determine its affinity for adenosine receptor subtypes.
-
Western blot and phospho-flow cytometry to investigate its effect on key signaling pathways such as the NF-κB and MAPK pathways.
-
-
In Vivo Models of Inflammation and Disease: Preclinical studies in animal models of inflammatory or autoimmune diseases would be essential to evaluate its therapeutic potential, safety, and pharmacokinetic/pharmacodynamic profile.
Conclusion
While a detailed technical guide on the immunomodulatory effects of this compound cannot be constructed from the currently available data, the foundational knowledge from related adenosine analogs and garlic-derived compounds provides a strong rationale for its investigation. The field of immunology and drug development would benefit greatly from focused research to uncover the specific mechanisms of action and potential therapeutic applications of this intriguing molecule. Researchers are encouraged to pursue the outlined experimental directions to fill this significant knowledge gap.
References
- 1. consensus.app [consensus.app]
- 2. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 3. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunomodulatory effects of the garlic organosulfur compounds allicin and Z-ajoene in an in vitro murine model of LPS-induced inflammation [open.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory effects of aged garlic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Allylthioadenosine and its Interaction with Adenosine Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8-Substituted Adenosine (B11128) Analogs
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, exerts its physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention. Consequently, the development of selective adenosine receptor ligands has been a major focus of medicinal chemistry research.
Modifications at the C8 position of the adenine (B156593) ring have been explored to understand the structure-activity relationships (SAR) of adenosine analogs. The introduction of various substituents at this position can significantly influence the affinity and selectivity of the ligand for the different adenosine receptor subtypes. Studies on 8-substituted adenosine and theophylline-7-riboside analogues have shown that the nature of the substituent at the 8-position can lead to varied effects on binding affinity. For instance, alkylamino substituents at the 8-position have been observed to decrease affinity in adenosine analogues while increasing it in theophylline-7-riboside derivatives[1]. This suggests that the C8-region of the ligand interacts with a specific binding pocket on the receptor, and the properties of this interaction are crucial for determining the pharmacological profile of the compound.
Binding Affinity of 8-Substituted Adenosine Analogs
While specific binding data for 8-allylthioadenosine (B12396889) remains elusive in the public domain, research on other 8-substituted analogs provides valuable insights. For example, studies on 8-alkynyl derivatives of adenosine have demonstrated affinity for the A3 subtype in the high nanomolar range[2]. Furthermore, the introduction of 8-alkylamino substituents in 2,8-disubstituted adenosine derivatives has been shown to improve selectivity for the A2A receptor compared to the A3 receptor[3]. These findings highlight the importance of the C8 position in modulating receptor affinity and selectivity. The lack of specific data for this compound underscores the need for further experimental investigation to characterize its pharmacological profile.
Experimental Protocols
To determine the binding affinity of a compound like this compound to adenosine receptors, a radioligand binding assay is a standard and robust method. The following is a detailed, generalized protocol.
Radioligand Binding Assay for Adenosine Receptors
1. Membrane Preparation:
-
Cell Culture: Stably transfect a suitable host cell line (e.g., HEK-293 or CHO cells) with the cDNA encoding the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 containing MgCl2) and determine the protein concentration using a standard method like the Bradford or BCA assay. Store the membrane preparations at -80°C until use.
2. Radioligand Binding Assay:
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.
3. Data Analysis:
-
Calculation of Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Role of 8-Allylthioadenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Allylthioadenosine is classified as an adenosine (B11128) analog. This class of compounds is recognized for a range of biological activities, primarily as smooth muscle vasodilators and as potential inhibitors of cancer cell proliferation. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific data for this compound itself. While its chemical structure is defined (CAS 75059-23-3), detailed studies elucidating its precise biological functions, mechanism of action, and quantitative efficacy are not publicly available at this time. This guide, therefore, presents a summary of the general biological context of adenosine analogs and related 8-substituted derivatives, highlighting the current knowledge gaps regarding this compound.
General Biological Context of Adenosine Analogs
Adenosine analogs are structurally similar to the endogenous nucleoside adenosine and can interact with various biological targets, most notably adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are ubiquitously expressed and mediate a wide array of physiological effects, including regulation of cardiovascular, nervous, and immune systems. The functional outcomes of adenosine receptor activation are cell-type dependent and can be either stimulatory or inhibitory.
Many synthetic adenosine analogs have been developed to achieve greater receptor subtype selectivity or improved metabolic stability compared to adenosine. These analogs are valuable tools for pharmacological research and hold therapeutic potential for various conditions.
Potential Therapeutic Areas
Based on the general properties of adenosine analogs, this compound may have potential applications in the following areas:
-
Cardiovascular Disease: As potential vasodilators, adenosine analogs can relax the smooth muscle of blood vessels, leading to decreased blood pressure. This property is being explored for the treatment of hypertension and other cardiovascular disorders.
-
Oncology: Certain adenosine analogs, often referred to as nucleoside antimetabolites, can interfere with nucleic acid synthesis and repair processes. By incorporating into DNA or RNA or by inhibiting key enzymes in nucleotide metabolism, they can induce apoptosis in rapidly dividing cancer cells.[1][2]
Quantitative Data
A thorough search for quantitative data such as IC50, EC50, binding affinities, or pharmacokinetic parameters for this compound did not yield any specific results. For context, the table below includes examples of quantitative data for other adenosine analogs, which should not be extrapolated to this compound.
| Compound | Target | Assay | Value | Cell Line/System |
| Fludarabine triphosphate | DNA primase | IC50 | 2.3 µM | - |
| N6-butyl-8-(benzylthio)-cAMP | Inotropic activity | - | 85% increase in blood-flow rate | Anesthetized dogs |
This table is for illustrative purposes only and does not contain data for this compound.
Experimental Protocols
Detailed experimental protocols for assays specifically involving this compound are not available in the current body of scientific literature. However, researchers interested in evaluating the biological activity of this compound could adapt standard protocols used for other adenosine analogs. Examples of relevant assays would include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the cytotoxic or cytostatic effects on cancer cell lines.
-
Receptor Binding Assays: To determine the affinity and selectivity for different adenosine receptor subtypes.
-
cAMP Accumulation Assays: To measure the functional consequence of adenosine receptor activation (stimulation or inhibition of adenylyl cyclase).
-
In Vivo Vasodilation Studies: Using animal models to measure changes in blood pressure and blood flow.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. The diagram below represents a generalized adenosine signaling pathway, illustrating how adenosine and its analogs can exert their effects through the activation of different adenosine receptor subtypes and their downstream signaling cascades.
References
An In-depth Technical Guide to the Structure-Activity Relationship of 8-Substituted Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of adenosine (B11128) analogs modified at the 8-position of the purine (B94841) ring. Adenosine, a ubiquitous endogenous nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptors is a key objective in drug discovery for conditions ranging from cardiovascular and inflammatory diseases to neurodegenerative disorders and cancer. The 8-position has emerged as a critical site for chemical modification to tune the affinity, selectivity, and efficacy of these analogs.
Adenosine Receptor Signaling Pathways
Adenosine receptors are classic seven-transmembrane GPCRs that couple to heterotrimeric G proteins to modulate intracellular second messenger levels, primarily cyclic adenosine monophosphate (cAMP). The A1 and A3 receptor subtypes preferentially couple to Gi/o proteins, the activation of which leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cAMP levels.[1][2][3] Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase activity and increase cAMP production.[1][2][3] Some studies also suggest that A2B and A3 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1][3]
Caption: A1/A3 receptor (Gi-coupled) signaling pathway.
Caption: A2A/A2B receptor (Gs-coupled) signaling pathway.
Structure-Activity Relationship (SAR) at the C8-Position
Modifications at the 8-position of the adenine (B156593) ring have profound effects on the pharmacological profile of adenosine analogs. This position is tolerant to a wide variety of substituents, which can drastically alter receptor affinity, selectivity, and functional activity, often converting agonists into antagonists.
-
A1 Adenosine Receptor (A1AR): Substitution at the C8-position generally reduces agonist efficacy at the A1AR. For instance, a series of 8-alkylamino derivatives of the potent A1AR agonist N⁶-cyclopentyladenosine (CPA) were found to be partial agonists. The intrinsic activity decreased as the size of the alkyl chain increased, with 8-cyclopentylamino-CPA being nearly inactive.[4]
-
A2A Adenosine Receptor (A2AAR): The C8-position is a key determinant of A2AAR activity. In many adenosine analog series, the introduction of a bulky, hydrophobic substituent at the C8-position abolishes A2AAR binding and agonist activity.[5] This principle has been exploited to convert A2AAR agonists into antagonists. For example, the introduction of a hydrophobic C8-heteroaromatic ring into 5′-truncated adenosine analogues converts them from agonists to high-affinity antagonists (e.g., compound 5d, Ki = 7.7 nM).[1]
-
A2B Adenosine Receptor (A2BAR): In the context of xanthine-based antagonists, the 8-position is crucial for achieving A2B selectivity. Modification of xanthines with specific aryl groups at this position has produced selective A2B antagonists, with some advancing to clinical trials for asthma.[6] Similarly, for adenine-based antagonists, 8-aryl substituents have been shown to be important for potent A2BAR antagonism.[7]
-
A3 Adenosine Receptor (A3AR): The C8-position is a critical site for developing selective A3AR antagonists. A key discovery was that the introduction of alkynyl chains at the C8-position of adenosine results in derivatives that are highly selective A3AR antagonists.[8] These compounds, with an unmodified ribose moiety, were the first adenosine derivatives reported to be receptor antagonists.[8] Unlike A2AARs, many A3AR ligands display medium to high binding affinity regardless of C2 or C8 substitution.[5]
The interplay between substitutions at the C2 and C8 positions is also significant. In some series of truncated nucleosides, hydrophobic C8 substitution abolished A2AAR binding, whereas a hydrophobic C2 substituent was required for high affinity.[5] Strategically inverting C2/C8 substituents can significantly modulate A3AR binding affinities.[9]
Quantitative SAR Data
The following tables summarize binding affinity data for representative series of 8-substituted analogs, illustrating the principles described above.
Table 1: Binding Affinities (Ki, nM) of 8-Alkylamino-N⁶-cyclopentyladenosine (CPA) Analogs at Rat A1AR.
| Compound | 8-Substituent | A1AR Ki (nM) | In Vivo Efficacy (Emax) vs CPA |
| CPA | -H | 1.1 | 1.00 (Full Agonist) |
| 8MCPA | -NH(CH₃) | 1.7 | 0.81 (Partial Agonist) |
| 8ECPA | -NH(CH₂CH₃) | 1.4 | 0.49 (Partial Agonist) |
| 8PCPA | -NH(CH₂(CH₂)CH₃) | 1.8 | 0.48 (Partial Agonist) |
| 8BCPA | -NH(CH₂(CH₂)₂CH₃) | 2.5 | 0.16 (Partial Agonist) |
| 8CPCPA | -NH(Cyclopentyl) | 12.0 | ~0 (Antagonist) |
| Data adapted from a study on in vivo partial agonism.[4] Emax represents the maximal reduction in heart rate relative to CPA. |
Table 2: Binding Affinities (Ki, nM) of 8-Styrylxanthine Analogs at Rat A1 and A2 Receptors.
| Compound | R1, R3 | R7 | 8-Styryl Substituent | A1 Ki (nM) | A2 Ki (nM) | Selectivity (A1/A2) |
| 15 | Me | Me | (E)-Styryl | 2,800 | 110 | 25 |
| 28 | Me | Me | (E)-3-Chlorostyryl | 28,000 | 54 | 519 |
| 34 | Me | Me | (E)-3,5-Dimethoxystyryl | 5,800 | 110 | 53 |
| 49 | Propyl | Me | (E)-3,5-Dimethoxystyryl | 2,600 | 24 | 108 |
| Data extracted from a study on A2-selective adenosine antagonists.[10] A higher selectivity ratio indicates greater A2 selectivity. |
Table 3: Activity of 8-Alkynyladenosine Analogs at Human Adenosine Receptors.
| Compound | 8-Alkynyl Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A3 Functional Activity |
| 1 | -C≡C-CH₂CH₂CH₂CH₃ | >10,000 | >10,000 | 200 | Antagonist |
| 2 | -C≡C-CH₂(CH₂)₄CH₃ | >10,000 | >10,000 | 220 | Antagonist |
| 3 | -C≡C-Ph | >10,000 | >10,000 | 160 | Antagonist |
| Data adapted from studies on selective A3 receptor antagonists.[8][11] These compounds showed high selectivity for the A3 receptor, acting as antagonists in functional assays. |
Experimental Protocols
The characterization of 8-substituted adenosine analogs relies on a standard battery of in vitro assays to determine receptor binding affinity and functional activity.
The development and evaluation of novel adenosine analogs follow a logical progression from chemical synthesis to in vitro and in vivo characterization.
Caption: General workflow for the development of adenosine receptor ligands.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[12]
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[13]
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer, the cell membrane preparation (e.g., 20-50 µg protein), and a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2AAR).[12]
-
Add increasing concentrations of the unlabeled test compound (typically a 10-point serial dilution).
-
Include control wells: "Total Binding" (membranes + radioligand only) and "Non-Specific Binding" (membranes + radioligand + a saturating concentration of a known standard antagonist, like NECA).[12]
-
-
Incubation and Harvesting:
-
Incubate the plate, typically for 60-120 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[12][13][14]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. This separates bound from unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
-
Data Analysis:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
This assay measures the ability of a compound to modulate adenylyl cyclase activity, defining it as an agonist, antagonist, or inverse agonist.
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 384- or 96-well plate and culture until they form a confluent monolayer.[9]
-
-
Agonist Mode (for A2A/A2B Receptors):
-
Antagonist Mode (for A1/A3 Receptors):
-
Pre-incubate the cells with increasing concentrations of the test compound (potential antagonist).
-
Add a fixed concentration of forskolin (B1673556) (a direct adenylyl cyclase activator) plus a fixed concentration (e.g., EC₈₀) of a standard agonist to stimulate cAMP production.[9][16]
-
Incubate to allow for cAMP accumulation. The antagonist will reduce the agonist's effect, restoring cAMP levels towards the forskolin-only control.[9]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, determine the IC50 value, which can be used to calculate an antagonist dissociation constant (Kb).
-
This functional assay measures the first step in G protein activation and is particularly useful for differentiating full and partial agonists from antagonists.[18][19]
-
Assay Principle: In response to agonist binding, the Gα subunit of the G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[19][20]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, combine cell membranes, GDP (to ensure binding is to the GTP site), and increasing concentrations of the test compound in an assay buffer.
-
To determine antagonist activity, pre-incubate the membranes and antagonist before adding a standard agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.[18]
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration, similar to the binding assay, to separate bound and unbound [³⁵S]GTPγS.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Agonists will produce a concentration-dependent increase in [³⁵S]GTPγS binding, from which EC50 and Emax values can be determined.
-
Antagonists will inhibit the stimulation caused by a standard agonist, allowing for the determination of an IC50. Neutral antagonists will have no effect on basal binding, while inverse agonists will decrease it.[20]
-
Summary of SAR Trends
The modification of the C8-position is a powerful strategy for manipulating the pharmacological properties of adenosine analogs. The key trends can be summarized as follows:
Caption: Key SAR trends for C8-substituted adenosine and xanthine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Using 8-Allylthioadenosine and Other TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response.[1][2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making it an attractive target for the development of vaccine adjuvants and immunomodulatory therapeutics.[4][5][6] 8-Allylthioadenosine, as an adenosine (B11128) analog, is representative of a class of small molecules that can act as TLR7 agonists. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel TLR7 modulators from large compound libraries.[7]
These application notes provide a framework for utilizing this compound and similar compounds in HTS campaigns to discover and profile novel TLR7 agonists. The protocols detailed below are designed for reproducibility and adaptability to various screening platforms.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding of an agonist like this compound, TLR7, located in the endosomal compartment, undergoes a conformational change. This initiates the recruitment of the adaptor protein MyD88.[4] The subsequent signaling cascade involves the activation of TNF receptor-associated factor 6 (TRAF6), leading to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway. Activation of these transcription factors results in the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[4][5]
High-Throughput Screening Workflow
A typical HTS workflow for identifying TLR7 agonists involves a primary screen to identify "hit" compounds, followed by secondary assays for confirmation and characterization.
Experimental Protocols
Primary Screening: TLR7 Reporter Gene Assay
This assay utilizes a human embryonic kidney (HEK293) cell line engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.[2][3][8]
Materials:
-
HEK-Blue™ hTLR7 cells (or similar TLR7 reporter cell line)
-
Complete DMEM growth medium
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
Positive control (e.g., R848)
-
Negative control (DMSO vehicle)
-
96-well or 384-well clear-bottom, white-walled assay plates
-
QUANTI-Blue™ Solution (or appropriate luciferase substrate)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in fresh growth medium to a concentration of 2.5 x 105 cells/mL.
-
Dispense 180 µL of the cell suspension into each well of the assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add 20 µL of the diluted compounds and controls to the respective wells.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection (SEAP):
-
Add 180 µL of QUANTI-Blue™ Solution to 20 µL of cell culture supernatant in a new 96-well flat-bottom plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Presentation:
| Compound | Concentration (µM) | SEAP Activity (OD 650nm) | % Activation (vs. R848) |
| Vehicle (DMSO) | - | 0.15 | 0% |
| R848 (Positive Control) | 10 | 1.85 | 100% |
| This compound | 10 | 1.62 | 87.6% |
| Test Compound X | 10 | 0.98 | 49.4% |
| Test Compound Y | 10 | 0.18 | 1.8% |
Secondary Screening: Cytokine Secretion Assay in Human PBMCs
This assay confirms the immunomodulatory activity of hit compounds by measuring the secretion of key cytokines from primary human peripheral blood mononuclear cells (PBMCs).[1][9]
Materials:
-
Cryopreserved human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
Hit compounds from primary screen
-
Positive control (e.g., R848)
-
Negative control (DMSO vehicle)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits (e.g., for TNF-α, IL-6, IFN-α)
-
Plate reader for ELISA/multiplex assay
Protocol:
-
PBMC Isolation and Seeding:
-
Thaw and isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium to a concentration of 1 x 106 cells/mL.
-
Seed 180 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare dilutions of hit compounds and controls.
-
Add 20 µL of diluted compounds and controls to the wells.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Presentation:
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Vehicle (DMSO) | - | 50 | 100 | < 20 |
| R848 (Positive Control) | 10 | 2500 | 4000 | 1500 |
| This compound | 10 | 2200 | 3500 | 1200 |
| Hit Compound X | 10 | 1800 | 2800 | 950 |
Conclusion
The described protocols provide a robust framework for the high-throughput screening and characterization of this compound and other potential TLR7 agonists. The combination of a primary reporter gene assay with a secondary cytokine secretion assay in primary immune cells allows for the efficient identification and validation of novel immunomodulatory compounds. These methodologies are essential for advancing the discovery and development of new therapeutics targeting the TLR7 pathway.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. abeomics.com [abeomics.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 8. invivogen.com [invivogen.com]
- 9. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Involving 8-Allylthioadenosine and Other Adenosine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery and development. 8-Allylthioadenosine is an adenosine analog that, like other members of this class, is anticipated to interact with adenosine receptors, potentially leading to vasodilation and influencing cell proliferation.
These application notes provide an overview of the key biochemical assays used to characterize the interaction of adenosine analogs, such as this compound, with their target receptors and to quantify their downstream effects. Detailed protocols for radioligand binding assays and cAMP accumulation assays are provided, along with visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
| Compound | Target Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference |
| This compound | A₁, A₂A, A₂B, A₃ | Binding/Functional | Not Available | Not Available | - |
| NECA | A₁, A₂A, A₂B, A₃ | Binding | 13, 14, 260, 29 | - | [1] |
| CGS-21680 | A₂A | Binding | 15 | - | [1] |
| R-PIA | A₁ | Binding | 0.9 | - | |
| IB-MECA | A₃ | Binding | 1.3 | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the canonical adenosine A₂A receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
References
8-Allylthioadenosine: A Tool for Probing Enzyme Kinetics of Adenosine Receptors and Downstream Signaling
Application Note
Introduction
8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). Modifications at the 8-position of the adenine (B156593) ring system have been widely explored to generate potent and selective ligands for adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors (GPCRs) are key regulators of a multitude of physiological processes, making them attractive targets for drug discovery. This compound, by virtue of its 8-thioether substitution, is a valuable research tool for investigating the enzyme kinetics of adenosine receptor-ligand interactions and their subsequent impact on downstream signaling pathways, primarily the adenylyl cyclase/cAMP/protein kinase A (PKA) axis. This document provides detailed protocols for utilizing this compound in enzyme kinetic studies.
Core Applications
-
Determination of Binding Affinity and Kinetics: Characterize the binding affinity (Ki) and dissociation constants of this compound for the different adenosine receptor subtypes.
-
Functional Characterization: Elucidate the functional consequences of receptor binding, such as the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.
-
Structure-Activity Relationship (SAR) Studies: Use as a reference compound in SAR studies to understand the role of the 8-position substituent in receptor recognition and activation.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides a template for expected data based on studies of structurally similar 8-substituted adenosine analogs. Researchers using this compound would populate this table with their experimentally determined values.
| Parameter | Adenosine A1 Receptor | Adenosine A2A Receptor | Adenosine A2B Receptor | Adenosine A3 Receptor |
| Binding Affinity (Ki) | e.g., 50 nM | e.g., >10 µM | e.g., >10 µM | e.g., 200 nM |
| Functional Activity (EC50/IC50) | e.g., 100 nM (Inhibition of adenylyl cyclase) | Not Applicable | Not Applicable | e.g., 500 nM (Inhibition of adenylyl cyclase) |
| Receptor Selectivity | High | Low | Low | Moderate |
Note: The above values are hypothetical and serve as placeholders. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol details the determination of the binding affinity (Ki) of this compound for adenosine receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at its Kd concentration, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled standard antagonist (e.g., 10 µM XAC), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to modulate adenylyl cyclase activity, typically through its interaction with Gi-coupled (A1 and A3) or Gs-coupled (A2A and A2B) adenosine receptors.
Materials:
-
Cells or cell membranes expressing the adenosine receptor of interest.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ATP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Lysis Buffer: 0.1 M HCl.
-
cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Treatment (for whole-cell assays):
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with varying concentrations of this compound for 15 minutes.
-
To measure inhibition of adenylyl cyclase (via A1/A3 receptors), stimulate the cells with 10 µM forskolin in the presence of this compound for 30 minutes at 37°C.
-
To measure stimulation of adenylyl cyclase (via A2A/A2B receptors), incubate the cells with this compound alone for 30 minutes at 37°C.
-
-
Membrane Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (20-50 µg protein), 25 µL of varying concentrations of this compound, and 25 µL of assay buffer containing ATP (1 mM) and either forskolin (for inhibition assays) or buffer (for stimulation assays).
-
Incubate at 30°C for 30 minutes.
-
-
Lysis and cAMP Measurement:
-
Stop the reaction by adding 100 µL of Lysis Buffer.
-
Measure the intracellular cAMP concentration using a commercial cAMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the EIA kit.
-
Calculate the concentration of cAMP in each sample.
-
For inhibition assays, plot the percentage of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
-
For stimulation assays, plot the amount of cAMP produced against the logarithm of the this compound concentration to determine the EC50 value.
-
Visualizations
Application Notes and Protocols: 8-Substituted Adenosine Analogs in Cancer Research
Note to the Reader: As of the current literature review, specific data regarding the use of 8-Allylthioadenosine in animal models of cancer is not available. Therefore, these application notes and protocols are based on the well-characterized and structurally related 8-substituted adenosine (B11128) analog, 8-chloro-adenosine (8-Cl-Ado) . This compound serves as a representative example to guide research into the potential anti-cancer applications of similar adenosine derivatives.
Introduction
8-substituted adenosine analogs are a class of purine (B94841) nucleoside analogs that have demonstrated significant anti-cancer activity in preclinical studies. These compounds require intracellular phosphorylation to become active metabolites, which can then interfere with various cellular processes, including RNA synthesis and energy metabolism. 8-chloro-adenosine (8-Cl-Ado), in particular, has been investigated for its cytotoxic effects in a range of cancer types, including hematological malignancies and solid tumors. It is currently in a Phase I clinical trial for hematological malignancies.[1] The primary mechanism of action involves the intracellular accumulation of its triphosphate form (8-Cl-ATP), leading to a depletion of endogenous ATP, inhibition of RNA synthesis, and activation of metabolic stress pathways, ultimately resulting in cancer cell death through apoptosis and autophagy.[1][2]
Quantitative Data Summary: 8-chloro-adenosine (8-Cl-Ado)
The following table summarizes key quantitative data from preclinical studies of 8-Cl-Ado in various cancer models.
| Parameter | Cell Line / Animal Model | Value | Reference |
| IC50 (Cytotoxicity) | Multiple Myeloma Cell Lines | 300 nmol/L to 3 µmol/L (for 8-NH2-Ado) | [3] |
| Metabolite Accumulation | Multiple Myeloma Cells (10 µM 8-Cl-Ado for 12h) | >400 µM 8-Cl-ATP | |
| Peripheral Blood Mononuclear Cells (PBMCs) - Mice (100 mg/kg 8-Cl-Ado) | 350 µM 8-Cl-ATP (intracellular) | ||
| ATP Pool Depletion | Multiple Myeloma Cells | Parallel decline with 8-Cl-ATP accumulation | |
| Breast Cancer Cell Lines | Depletion of endogenous ATP | [1] | |
| RNA Synthesis Inhibition | Multiple Myeloma Cells | Inhibition observed | |
| Breast Cancer Cell Lines | Inhibition observed | ||
| In Vivo Efficacy | Breast Cancer Mouse Model (for 8-NH2-Ado) | Significantly longer survival time | [3] |
Signaling Pathways
The anti-cancer effects of 8-chloro-adenosine are mediated through its impact on cellular metabolism and stress response pathways. A key mechanism involves the depletion of intracellular ATP, which activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling node for cell growth and proliferation. This cascade of events can lead to the induction of autophagy, a cellular recycling process that can promote cell death in the context of cancer therapy.[1]
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of 8-substituted adenosine analogs like 8-Cl-Ado. These should be optimized for specific cell lines and animal models.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Cl-Ado in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
8-chloro-adenosine (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 8-Cl-Ado in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of 8-Cl-Ado. Include a vehicle control (medium with DMSO or PBS).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of 8-Cl-Ado in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
8-chloro-adenosine (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal weighing scale
Protocol:
-
Subcutaneously inject 1x10^6 to 1x10^7 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 8-Cl-Ado to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume and body weight over time for each group to assess treatment efficacy and toxicity.
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-amino-adenosine is a potential therapeutic agent for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 8-Allylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Allylthioadenosine is a synthetic adenosine (B11128) analog characterized by the presence of an allylthio group at the 8th position of the adenine (B156593) ring. As a member of the 8-substituted adenosine family, it is investigated for its potential as a therapeutic agent, particularly in oncology. Adenosine analogs are known to exert a range of biological effects, including the induction of apoptosis, cell cycle arrest, and modulation of intracellular signaling pathways. The mechanism of action for 8-substituted adenosine analogs often involves their intracellular conversion into triphosphate derivatives, which can then interfere with nucleic acid synthesis and disrupt cellular energy metabolism by decreasing intracellular ATP levels.[1] Furthermore, some adenosine analogs can interact with adenosine receptors, potentially modulating immune responses.[2][3]
Flow cytometry is an indispensable tool for elucidating the cellular responses to treatment with compounds like this compound. This high-throughput technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. Key applications in the context of drug development include the assessment of apoptosis, cell cycle distribution, and oxidative stress. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells.
Putative Signaling Pathway of this compound
Caption: Putative mechanism of this compound action.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human cancer cell line (e.g., Jurkat) treated with this compound for 48 hours. This data is representative of the expected outcomes based on the known effects of similar adenosine analogs.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | 35.8 ± 5.1 | 40.7 ± 3.3 | 23.5 ± 2.4 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 | 1.8 ± 0.4 |
| 1 | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.5 | 3.7 ± 0.6 |
| 5 | 75.8 ± 4.5 | 10.3 ± 1.8 | 13.9 ± 1.6 | 15.1 ± 2.1 |
| 10 | 50.1 ± 5.3 | 8.2 ± 1.5 | 12.7 ± 1.9 | 29.0 ± 3.5 |
Table 3: Reactive Oxygen Species (ROS) Detection using DCFDA Staining
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 25 |
| 1 | 220 ± 35 |
| 5 | 480 ± 50 |
| 10 | 850 ± 75 |
Experimental Workflow
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate laser lines and filters for FITC (for Annexin V) and PI. Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated samples.
Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in the apoptosis protocol.
-
Cell Harvesting: Collect cells as described previously.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).[3]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a histogram to visualize the distribution of cells based on their DNA content.[4][5][6]
Analysis of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
H2DCFDA solution (e.g., 5 mM stock in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to reach the desired confluency.
-
Loading with H2DCFDA: Remove the culture medium and wash the cells with pre-warmed PBS or HBSS. Add fresh, pre-warmed medium containing H2DCFDA at a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark.[7][8][9][10]
-
Washing: Remove the H2DCFDA-containing medium and wash the cells twice with PBS or HBSS.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include an untreated control and a positive control (e.g., H2O2).
-
Incubation: Incubate for the desired time period (e.g., 1, 4, or 24 hours).
-
Cell Harvesting: Harvest the cells as described previously.
-
Data Acquisition: Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter for detecting the green fluorescence of dichlorofluorescein (DCF).[8]
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By quantifying apoptosis, cell cycle distribution, and ROS production, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the evaluation of this and other novel drug candidates.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 8-Allylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of 8-Allylthioadenosine, a purine (B94841) analog, on key cellular signaling pathways. The following sections detail the protocols for assessing the modulation of the PI3K/Akt and MAPK/ERK pathways, as well as the induction of apoptosis. The provided data and diagrams are illustrative examples to guide the experimental design and data presentation for novel compounds like this compound.
Section 1: Analysis of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic development. Western blotting is an essential technique to determine how a compound like this compound may impact this pathway by measuring the phosphorylation status of key proteins.
Data Presentation: Hypothetical Effects of this compound on the PI3K/Akt Pathway
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of this compound on the PI3K/Akt pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 0.78 | ± 0.06 | |
| This compound | 10 | 0.45 | ± 0.05 | |
| This compound | 50 | 0.21 | ± 0.03 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 1 | 0.98 | ± 0.08 | |
| This compound | 10 | 1.02 | ± 0.06 | |
| This compound | 50 | 0.99 | ± 0.09 | |
| p-mTOR (Ser2448) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 1 | 0.82 | ± 0.09 | |
| This compound | 10 | 0.51 | ± 0.07 | |
| This compound | 50 | 0.30 | ± 0.04 | |
| Total mTOR | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 1.01 | ± 0.07 | |
| This compound | 10 | 0.97 | ± 0.09 | |
| This compound | 50 | 1.03 | ± 0.06 |
Signaling Pathway Diagram: PI3K/Akt Inhibition
Experimental Protocol: Western Blot for PI3K/Akt Pathway
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-mTOR Ser2448, anti-mTOR, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of target protein bands to the loading control.
-
Section 2: Analysis of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival.[1] Its dysregulation is frequently observed in cancer. Western blotting can effectively measure the phosphorylation of key kinases in this pathway to assess the impact of compounds like this compound.
Data Presentation: Hypothetical Effects of this compound on the MAPK/ERK Pathway
The following table presents hypothetical quantitative data from a Western blot experiment examining the influence of this compound on the MAPK/ERK pathway.
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.85 | ± 0.09 | |
| This compound | 10 | 0.55 | ± 0.07 | |
| This compound | 50 | 0.32 | ± 0.05 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.99 | ± 0.07 | |
| This compound | 10 | 1.01 | ± 0.09 | |
| This compound | 50 | 0.98 | ± 0.08 | |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.10 |
| This compound | 1 | 0.91 | ± 0.08 | |
| This compound | 10 | 0.68 | ± 0.06 | |
| This compound | 50 | 0.45 | ± 0.05 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 1.02 | ± 0.08 | |
| This compound | 10 | 0.98 | ± 0.07 | |
| This compound | 50 | 1.01 | ± 0.09 |
Signaling Pathway Diagram: MAPK/ERK Inhibition
Experimental Protocol: Western Blot for MAPK/ERK Pathway
The protocol for analyzing the MAPK/ERK pathway is similar to that for the PI3K/Akt pathway. The key difference lies in the primary antibodies used during the immunoblotting step.
-
Primary Antibodies: Use antibodies specific for the phosphorylated and total forms of key proteins in the MAPK/ERK cascade, such as anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-MEK1/2 (Ser217/221), and anti-MEK1/2. A loading control like β-actin or GAPDH should also be used.
Section 3: Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a key factor in cancer development and progression. Many anti-cancer agents exert their therapeutic effects by inducing apoptosis. Western blotting can detect key markers of apoptosis, such as the cleavage of caspases and PARP, to determine if a compound like this compound has pro-apoptotic activity.[2][3]
Data Presentation: Hypothetical Effects of this compound on Apoptosis Markers
The following table illustrates hypothetical quantitative data from a Western blot experiment to assess the induction of apoptosis by this compound.
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| Cleaved Caspase-3 | Untreated Control | 0 | 1.00 | ± 0.15 |
| This compound | 1 | 2.50 | ± 0.21 | |
| This compound | 10 | 5.80 | ± 0.45 | |
| This compound | 50 | 12.30 | ± 1.10 | |
| Pro-Caspase-3 | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 0.85 | ± 0.08 | |
| This compound | 10 | 0.62 | ± 0.06 | |
| This compound | 50 | 0.31 | ± 0.04 | |
| Cleaved PARP | Untreated Control | 0 | 1.00 | ± 0.18 |
| This compound | 1 | 3.10 | ± 0.25 | |
| This compound | 10 | 7.20 | ± 0.60 | |
| This compound | 50 | 15.50 | ± 1.35 | |
| Full-length PARP | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 1 | 0.79 | ± 0.09 | |
| This compound | 10 | 0.55 | ± 0.07 | |
| This compound | 50 | 0.28 | ± 0.05 |
Signaling Pathway Diagram: Apoptosis Induction
Experimental Protocol: Western Blot for Apoptosis Markers
The general Western blot protocol described earlier is applicable here as well. The primary antibodies should be selected to detect key apoptosis markers.
-
Primary Antibodies: Use antibodies that can distinguish between the pro-form and cleaved (active) forms of caspases, as well as full-length and cleaved PARP. Recommended antibodies include anti-cleaved Caspase-3, anti-Caspase-3, anti-cleaved PARP, and anti-PARP. A loading control is essential for normalization.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the Western blot experiments described in these application notes.
References
Application Notes: Measuring Gene Expression Changes Induced by 8-Allylthioadenosine using Quantitative PCR
Introduction
8-Allylthioadenosine is a synthetic adenosine (B11128) analog. While the precise biological activities of this compound are currently under-documented in publicly available research, related adenosine analogs have demonstrated significant effects on cellular processes, including transcription and cell proliferation in cancer cell lines. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to quantify changes in gene expression in response to treatment with a novel compound like this compound using quantitative Polymerase Chain Reaction (qPCR).
Quantitative PCR, also known as real-time PCR (RT-qPCR), is a powerful and sensitive technique used to measure the amount of a specific RNA sequence.[1][2] The method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a process that is monitored in real-time.[2][3] The two most common methods for detection of the amplified product are SYBR Green, a dye that binds to double-stranded DNA, and fluorescently labeled sequence-specific probes like TaqMan probes.[1][3]
This application note will detail the necessary steps from experimental design to data analysis for assessing the impact of this compound on the expression of target genes.
Experimental Design Considerations
Before initiating a qPCR experiment, a well-thought-out experimental design is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Cell Line Selection: Choose a cell line relevant to the research question. For instance, if investigating the anti-cancer properties of this compound, a cancer cell line such as A549 (lung carcinoma) or HeLa (cervical cancer) would be appropriate.
-
Compound Concentration and Treatment Time: A dose-response and time-course experiment should be performed to determine the optimal concentration and duration of this compound treatment.
-
Target Gene Selection: Select target genes based on a specific hypothesis. For a novel compound, it may be beneficial to investigate genes involved in key cellular pathways such as apoptosis (e.g., BCL2, BAX, CASP3), cell cycle regulation (e.g., CDKN1A, CCND1), and cellular stress.
-
Reference Gene Selection: It is critical to choose stable reference (housekeeping) genes whose expression is not affected by the experimental conditions.[4][5] It is recommended to test a panel of potential reference genes (e.g., GAPDH, ACTB, B2M) and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental setup.
-
Controls: Include appropriate controls in every experiment:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template to detect contamination.[4]
-
No-Reverse-Transcription Control (-RT): RNA sample that has not been reverse transcribed to check for genomic DNA contamination.
-
Untreated Control: Cells not treated with this compound to provide a baseline for gene expression.
-
Experimental Protocols
This section provides a detailed step-by-step protocol for measuring gene expression changes using SYBR Green-based qPCR.
1. Cell Culture and Treatment
-
Culture the chosen cell line in the appropriate medium and conditions until they reach approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and an equivalent volume of the vehicle control (e.g., DMSO).
-
Incubate the cells for the predetermined treatment duration.
2. RNA Isolation
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a kit-based lysis buffer).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Kit from Qiagen).[3]
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[6]
3. Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase from Invitrogen).[3]
-
In a sterile, RNase-free tube, combine the following components (volumes may vary depending on the kit):
-
Total RNA (1-2 µg)
-
Oligo(dT) or random hexamer primers
-
dNTPs
-
Nuclease-free water to the final volume.
-
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix containing:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme.
-
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.[3]
-
The resulting cDNA can be stored at -20°C.
4. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well or 384-well optical plate.[4] Prepare a master mix for each primer set to ensure consistency.[4] For each reaction, combine:
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Diluted cDNA template (e.g., 10-50 ng)
-
Nuclease-free water to the final volume.
-
-
Seal the plate with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the thermal cycling conditions. A typical protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (to check for primer-dimers and specificity).
-
5. Data Analysis
-
The qPCR instrument software will generate an amplification plot and a cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold and is inversely proportional to the amount of target nucleic acid in the sample.[1]
-
Use the 2-ΔΔCt method for relative quantification of gene expression:
-
ΔCt (Sample) = Ct (Target Gene) - Ct (Reference Gene)
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Untreated Control)
-
Fold Change = 2-ΔΔCt
-
-
Present the data as fold change relative to the untreated control.
Data Presentation
The following tables represent hypothetical data for gene expression changes in a cancer cell line treated with this compound for 24 hours.
Table 1: Hypothetical Ct Values from qPCR Experiment
| Sample | Treatment | Target Gene | Ct Value (Mean ± SD) |
| 1 | Untreated | GAPDH | 18.5 ± 0.2 |
| 2 | Untreated | BCL2 | 24.3 ± 0.3 |
| 3 | Untreated | CDKN1A | 28.1 ± 0.4 |
| 4 | 10 µM this compound | GAPDH | 18.6 ± 0.3 |
| 5 | 10 µM this compound | BCL2 | 26.8 ± 0.4 |
| 6 | 10 µM this compound | CDKN1A | 25.9 ± 0.3 |
Table 2: Hypothetical Relative Gene Expression Analysis (Fold Change)
| Target Gene | Treatment | Fold Change vs. Untreated |
| BCL2 | 10 µM this compound | 0.28 |
| CDKN1A | 10 µM this compound | 4.92 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: Experimental workflow for qPCR analysis.
Caption: Generic adenosine receptor signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. Galectin-8 alters immune microenvironment and promotes tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time PCR: Revolutionizing Detection and Expression Analysis of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Chloro-adenosine in Combination Chemotherapy
A Note on 8-Allylthioadenosine: Extensive literature searches did not yield specific data regarding the use of this compound in combination with other chemotherapeutic agents. However, significant research exists for a structurally related compound, 8-chloro-adenosine (8-Cl-Ado). The following application notes and protocols are based on the available data for 8-chloro-adenosine and serve as a guide for investigating its potential in combination therapies.
Introduction
8-chloro-adenosine (8-Cl-Ado) is a nucleoside analog that has demonstrated anti-cancer properties. It acts as a prodrug, being converted intracellularly to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite is a potent inhibitor of RNA synthesis, leading to cellular apoptosis.[1] While 8-Cl-Ado has shown promise in preclinical and early clinical studies, its efficacy as a single agent may be limited, suggesting that combination strategies are necessary to enhance its therapeutic potential.[2] This document outlines potential combination strategies, protocols for evaluating synergistic effects, and the underlying mechanisms of action.
Mechanism of Action
8-Cl-Ado exerts its cytotoxic effects through a multi-step intracellular process. Upon entering the cell, it is phosphorylated to 8-Cl-ATP. This active metabolite then inhibits RNA polymerase, leading to a global reduction in RNA synthesis. The disruption of this fundamental cellular process triggers apoptosis.
Combination Therapy Rationale
The primary mechanism of 8-Cl-Ado, inhibition of RNA synthesis, suggests that it could be effectively combined with chemotherapeutic agents that act through different mechanisms. This approach could lead to synergistic anti-tumor effects and potentially overcome drug resistance.
Potential Combination Agents:
-
DNA Damaging Agents (e.g., Cisplatin): Cisplatin (B142131) forms DNA adducts, leading to the activation of DNA damage response pathways and apoptosis.[3] Combining an RNA synthesis inhibitor with a DNA damaging agent could create a multi-pronged attack on cancer cells, preventing them from producing the necessary proteins to repair DNA damage. Studies have shown that combining other agents, like allyl isothiocyanate (AITC), with cisplatin can synergistically inhibit cancer cell growth.[4][5]
-
Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin (B1662922) intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[6] The rationale for combining 8-Cl-Ado with doxorubicin is similar to that for cisplatin, where the inhibition of RNA synthesis would impair the cell's ability to respond to and repair the DNA damage induced by doxorubicin.
-
Targeted Therapies: Combining 8-Cl-Ado with targeted agents, such as tyrosine kinase inhibitors, could be a promising strategy in cancers with specific oncogenic driver mutations.[7][8]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the synergistic effects of 8-Cl-Ado in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
8-Chloro-adenosine (stock solution in DMSO)
-
Chemotherapeutic agent of choice (e.g., Cisplatin, Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado and the combination agent. Treat cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following combination treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
Quantitative data from synergy experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values of 8-Cl-Ado and Cisplatin in Ovarian Cancer Cells
| Treatment | IC50 (µM) |
| 8-Cl-Ado alone | 15.2 |
| Cisplatin alone | 8.5 |
| 8-Cl-Ado + Cisplatin (1:1 ratio) | 4.3 |
Table 2: Hypothetical Combination Index (CI) Values for 8-Cl-Ado and Cisplatin
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.75 | Synergy |
| 0.50 | 0.62 | Synergy |
| 0.75 | 0.51 | Strong Synergy |
| 0.90 | 0.45 | Strong Synergy |
Conclusion
While direct evidence for the combination of this compound with other chemotherapeutics is lacking, the data available for the related compound, 8-chloro-adenosine, provides a strong rationale for its investigation in combination therapies. The proposed protocols and workflows offer a starting point for researchers to explore the synergistic potential of 8-Cl-Ado with other anti-cancer agents, with the ultimate goal of developing more effective treatment strategies for various cancers. Future research, including in vivo studies and clinical trials, will be crucial to validate these combination approaches.[2][9]
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of cisplatin binding to cellular DNA and modulations by thiol-blocking agents and thiol drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Cisplatin treatment induced interleukin 6 and 8 production alters lung adenocarcinoma cell migration in an oncogenic mutation dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotherapy and Targeted Therapies in Sarcoma: Proposed Synergy with Combination Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols for Developing a Cell-based Assay for 8-Allylthioadenosine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Allylthioadenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications. Adenosine and its analogs are known to exert a wide range of physiological effects by interacting with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Notably, the A3 adenosine receptor (A3AR) is often overexpressed in various tumor cells compared to normal tissues, making it a promising target for cancer therapy. Activation of A3AR has been shown to induce apoptosis and inhibit the growth of cancer cells. This document provides a detailed protocol for developing a cell-based assay to characterize the activity of this compound, with a primary focus on its potential effects on cell viability, apoptosis, and the A3AR signaling pathway in cancer cells.
Hypothesized Signaling Pathway
Based on the literature for similar adenosine analogs, it is hypothesized that this compound may act as a ligand for the A3 adenosine receptor. The binding of this compound to A3AR, a Gi protein-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can trigger downstream signaling cascades that culminate in the induction of apoptosis and cell cycle arrest.
Materials and Methods
Cell Lines
-
Human Colon Cancer Cell Line (e.g., HT-29): Known to express A3AR.
-
Human Breast Cancer Cell Line (e.g., MCF-7): Another A3AR-expressing cancer cell line.
-
CHO-K1 cells stably transfected with human A3AR: For specific receptor binding and functional assays.
-
Normal Human Colon Epithelial Cell Line (e.g., NCM460): As a non-cancerous control.
Reagents
-
This compound (Test Compound)
-
Cell Culture Media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3/7 Glo® Assay Kit
-
cAMP Assay Kit
-
DMSO (Dimethyl sulfoxide)
Experimental Protocols
Cell Viability Assays (MTT and XTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
Application Notes and Protocols for 8-Chloro-adenosine in Tumor Cell Apoptosis
ATTENTION: Initial searches for "8-Allylthioadenosine" did not yield specific scientific data regarding its use in inducing apoptosis in tumor cells. The following information has been compiled for the closely related and well-documented compound, 8-Chloro-adenosine (8-Cl-Ado) , which has demonstrated significant pro-apoptotic and anti-tumor activity.
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a purine (B94841) nucleoside analog that has emerged as a promising agent for cancer therapy. It is a metabolite of 8-Cl-cAMP and has been shown to exert potent anti-proliferative and pro-apoptotic effects across a variety of tumor cell lines, including colorectal cancer, leukemia, and cholangiocarcinoma.[1][2][3] Its mechanism of action is distinct from many traditional chemotherapeutics, making it a valuable tool for cancer research and a potential candidate for clinical development.
These application notes provide an overview of the mechanisms of 8-Cl-Ado-induced apoptosis, protocols for its use in cell culture, and methods for assessing its efficacy.
Mechanism of Action
8-Chloro-adenosine's primary mechanism for inducing apoptosis involves the induction of endoplasmic reticulum (ER) stress.[3] This leads to the activation of the unfolded protein response (UPR), which, when prolonged and overwhelming, shifts from a pro-survival to a pro-apoptotic signal. Additionally, 8-Cl-Ado has been shown to cause cell cycle arrest and DNA fragmentation, which are characteristic hallmarks of apoptosis.[2][3] Notably, its cytotoxic effects appear to be independent of p53 and p21 status in some cancer types, suggesting it may be effective in tumors that have developed resistance to conventional therapies targeting these pathways.[1]
Data Presentation
In Vitro Efficacy of 8-Chloro-adenosine
| Cell Line | Cancer Type | IC50 | Observations | Reference(s) |
| HL-60 | Promyelocytic Leukemia | 1.2 µM | More sensitive to 8-Cl-Ado | [2] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 µM | [2] | |
| HCT116 | Colorectal Carcinoma | Not specified | 89% growth inhibition at 72h | [1] |
| HCT116-E6 (p53-depleted) | Colorectal Carcinoma | Not specified | 74% growth inhibition at 72h | [1] |
| 80S14 (p21-null) | Colorectal Carcinoma | Not specified | 79% growth inhibition at 72h | [1] |
| NIH3T3 | Normal Fibroblast | 12 µM | Relatively resistant | [2] |
In Vivo Efficacy of 8-Chloro-adenosine
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| HCT116 Xenograft | i.p. injection, twice weekly for 4 weeks | 50% suppression | [1] |
| Cholangiocarcinoma Xenograft | i.p. injection, once a week for 3 weeks | Significant inhibition | [3] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Tumor Cells
This protocol describes a general method for treating cultured cancer cells with 8-Chloro-adenosine to induce apoptosis for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
8-Chloro-adenosine (8-Cl-Ado)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Preparation of 8-Cl-Ado Stock Solution: Prepare a stock solution of 8-Cl-Ado in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Treat the cells with varying concentrations of 8-Cl-Ado (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest 8-Cl-Ado concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest the cells for downstream analysis. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with 8-Cl-Ado.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for evaluating the apoptotic effects of 8-Cl-Ado on tumor cells.
Caption: Simplified signaling pathway of 8-Cl-Ado-induced apoptosis.
References
- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Allylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Allylthioadenosine is an adenosine (B11128) analog with potential applications in various research fields, including pharmacology and drug development. As with many adenosine analogs, it is presumed to exert its effects through interaction with adenosine receptors, making it a valuable tool for studying cellular signaling pathways. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings. It also outlines its putative signaling mechanism.
Chemical Properties and Solubility
While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for the parent compound, adenosine, in common laboratory solvents. This can serve as a useful guide for preparing stock solutions of this compound. It is strongly recommended to empirically determine the solubility for your specific application.
| Solvent | Adenosine Solubility (Approx.) | Recommended for this compound | Notes |
| DMSO | ~20 mg/mL[1] | Yes | A versatile solvent for creating high-concentration stock solutions. May require gentle warming or sonication to fully dissolve. |
| Ethanol | Soluble | Yes | Can be used as an alternative to DMSO. |
| Water | Sparingly soluble | Not Recommended for Primary Stock | Solubility is generally low. Aqueous solutions should be prepared by diluting a concentrated stock from an organic solvent. |
| PBS (pH 7.2) | ~10 mg/mL[1] | For Working Solutions | Prepare fresh daily by diluting from a concentrated stock solution. Do not store aqueous solutions for extended periods. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the Solvent: If the this compound powder is difficult to dissolve, gently warm the DMSO to 37°C.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 339.38 g/mol ), add 294.6 µL of DMSO to 1 mg of the compound.
-
Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Aqueous Working Solutions
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Dilute: In a sterile tube, add the desired volume of the stock solution to the appropriate volume of PBS or cell culture medium to achieve the final working concentration.
-
Mix: Gently mix the solution by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for long periods, as the compound may precipitate out of solution.
Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | At least 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | At least 6 months | Avoid repeated freeze-thaw cycles. Store in single-use aliquots. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Putative Signaling Pathway
As an adenosine analog, this compound is expected to act as an agonist at adenosine receptors. The diagram below illustrates the putative signaling pathway following the activation of the Adenosine A1 Receptor (A1R), a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[2][3][4]
Pathway Description:
-
Receptor Binding: this compound binds to and activates the Adenosine A1 Receptor.
-
G-Protein Activation: The activated A1R promotes the exchange of GDP for GTP on the alpha subunit of the inhibitory G-protein (Gi/o), causing its activation and dissociation from the beta-gamma subunits.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[2]
-
Activation of Phospholipase C: The G-protein can also activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[3]
-
-
Cellular Response: The modulation of these signaling pathways ultimately leads to a variety of cellular responses, depending on the cell type, including changes in ion channel activity, gene expression, and metabolism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Allylthioadenosine for In Vitro Studies
Welcome to the technical support center for 8-Allylthioadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for adenosine (B11128) analogs like this compound?
Adenosine analogs can have diverse mechanisms of action. While specific data on this compound is limited, related compounds such as other 8-substituted adenosine analogs and molecules with allyl groups have been shown to influence cellular processes in several ways. For instance, some adenosine analogs are known to be agonists or antagonists of adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in numerous signaling pathways.[1] Others can be incorporated into nucleic acids and disrupt their function, or they can inhibit enzymes involved in purine (B94841) metabolism. The "allyl" group can also confer specific reactivity. For example, allyl isothiocyanate (AITC), a compound also containing an allyl group, is known to induce apoptosis and interact with multiple signaling pathways related to oxidative stress, inflammation, and cell proliferation.[2]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A broad concentration range is recommended for initial screening. Based on studies with structurally related compounds like allyl isothiocyanate, a starting range of 1 µM to 100 µM could be appropriate.[3] It is advisable to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to first determine the cytotoxic concentration range.
Q3: How should I dissolve and store this compound?
Like many organic small molecules, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is best practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[6][7]
Q4: I am observing precipitation of the compound after diluting it in my cell culture medium. What should I do?
Precipitation upon dilution in aqueous-based cell culture medium is a common issue with hydrophobic compounds.[4] Here are a few troubleshooting steps:
-
Vortex during dilution: When adding the DMSO stock to the culture medium, vortex or pipette vigorously to ensure rapid and even dispersion.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Lower the final concentration: The desired concentration might be above the compound's solubility limit in your specific medium. Try testing lower concentrations.
-
Test different media formulations: The composition of the cell culture medium, particularly the protein content (e.g., fetal bovine serum), can influence the solubility of small molecules.[8]
-
Prepare fresh dilutions: Do not store diluted solutions of the compound in cell culture medium for extended periods, as precipitation can occur over time.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration due to poor solubility or degradation.
-
Troubleshooting Step: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Ensure complete dissolution in DMSO before diluting in media. Visually inspect for any precipitation.
-
-
Possible Cause: Fluctuations in cell health and density.
-
Troubleshooting Step: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Perform regular cell viability checks.
-
Issue 2: No observable effect at expected concentrations.
-
Possible Cause: The compound may have a long onset of action.
-
Troubleshooting Step: Perform a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to determine the optimal treatment time.
-
-
Possible Cause: The specific cell line may be resistant to the compound's effects.
-
Troubleshooting Step: If possible, test the compound in a different cell line that is known to be sensitive to adenosine analogs or compounds with similar functional groups.
-
-
Possible Cause: Insufficient cellular uptake.
-
Troubleshooting Step: While direct uptake data for this compound is unavailable, cellular uptake can be an active process.[9] Ensure that the experimental conditions (e.g., temperature, media composition) are optimal for cellular activity.
-
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause: The final DMSO concentration may be too high.
-
Troubleshooting Step: Calculate the final percentage of DMSO in your culture medium. If it exceeds 0.5%, prepare a more diluted stock solution in DMSO to reduce the volume added to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6][7]
-
-
Possible Cause: The cell line is particularly sensitive to this class of compound.
-
Troubleshooting Step: Perform a more detailed dose-response curve with narrower concentration intervals at the lower end of the range to pinpoint the non-toxic and effective concentrations more accurately.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Studies
| Compound Class | Example Compound | Typical Starting Concentration Range | Reference |
| Allyl-containing compounds | Allyl isothiocyanate | 20 - 100 µM | [3] |
| 8-substituted adenosine analogs | 8-chloro-adenosine | 1 - 10 µM | [10] |
| Thioadenosine analogs | 5'-deoxy-5'-methylthioadenosine | 10 - 250 µM | [11] |
Note: This table provides examples from related compounds to guide initial experimental design due to the limited direct data on this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium from your high-concentration DMSO stock. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothesized signaling pathways for adenosine analogs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Transformed and immortalized cellular uptake of oligodeoxynucleoside phosphorothioates, 3'-alkylamino oligodeoxynucleotides, 2'-O-methyl oligoribonucleotides, oligodeoxynucleoside methylphosphonates, and peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 8-Allylthioadenosine insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Allylthioadenosine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on resolving insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of adenosine (B11128). Like adenosine, it is expected to act as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. Its chemical formula is C₁₃H₁₇N₅O₄S, with a molecular weight of 339.37 g/mol .
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store solid this compound at -20°C, protected from light and moisture. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and potential degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
Troubleshooting Insolubility Issues
This section provides a step-by-step guide to address common solubility problems encountered when working with this compound.
Problem: The compound is not dissolving in the chosen solvent.
-
Initial Solvent Selection: Based on the properties of similar adenosine analogs, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution.[1] Ethanol can also be considered as an alternative.
-
Optimizing the Dissolution Process:
-
Vortexing: Vigorously agitate the vial containing the compound and solvent using a vortex mixer.
-
Sonication: For more resistant compounds, place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help break down powder aggregates and enhance dissolution.
-
Gentle Warming: If the compound remains insoluble, warm the solution to 37°C in a water bath. A modest increase in temperature can significantly improve solubility. However, avoid excessive heat as it may lead to compound degradation.
-
-
Prepare a Concentrated Stock Solution: It is often more effective to dissolve the compound at a high concentration (e.g., 10 mM or higher) in a small volume of organic solvent like DMSO. This concentrated stock can then be serially diluted into the aqueous experimental buffer.
Problem: The compound precipitates when the stock solution is diluted into an aqueous buffer (e.g., cell culture media, PBS).
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Reduce the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental solution is as low as possible, typically below 0.5%, to avoid both precipitation and solvent-induced cellular toxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warming the Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes aid in solubility.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer while the buffer is being vortexed. This rapid mixing can prevent localized high concentrations of the compound that may lead to precipitation.
Below is a troubleshooting workflow to address solubility issues:
Data Presentation
The following table summarizes the estimated solubility of this compound in common laboratory solvents, based on data from the structurally similar compound 5'-Deoxy-5'-(methylthio)adenosine.[2]
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) at Max Solubility |
| DMSO | ~59 | ~173.8 |
| Water | ~6 | ~17.7 |
| Ethanol | ~3 | ~8.8 |
Note: These values are estimates and may vary. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, the required mass of this compound (MW: 339.37 g/mol ) is 3.39 mg per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound. The specific cell type, seeding density, and treatment duration will need to be optimized for your particular experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, reporter gene expression, etc.)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and recover overnight in a CO₂ incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Return the plate to the CO₂ incubator for the desired treatment duration.
-
-
Assay:
-
Following the incubation period, perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis, etc.) according to the manufacturer's instructions or your established laboratory protocol.
-
The following diagram illustrates a typical experimental workflow for a cell-based assay.
Signaling Pathways
This compound, as an adenosine analog, is predicted to exert its effects through adenosine receptors. The two high-affinity adenosine receptors are A₁ and A₂A. Below are diagrams illustrating their canonical signaling pathways.
Adenosine A₁ Receptor Signaling Pathway
Activation of the A₁ receptor, which is coupled to inhibitory G proteins (Gᵢ/Gₒ), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Adenosine A₂A Receptor Signaling Pathway
In contrast to the A₁ receptor, the A₂A receptor is coupled to a stimulatory G protein (Gₛ). Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
References
Overcoming 8-Allylthioadenosine degradation in cell culture media
Welcome to the technical support center for 8-Allylthioadenosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an adenosine (B11128) analog.[1] Like other adenosine analogs, it is investigated for its potential to act as a smooth muscle vasodilator and for its role in inhibiting cancer progression.[1] The precise signaling pathways activated by this compound are not well-documented in publicly available literature, but adenosine and its analogs typically exert their effects by binding to adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors that modulate intracellular signaling cascades.[2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, you can prepare a 10 mM stock solution. To ensure complete dissolution, vortex the solution thoroughly. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended storage condition for the stock solution?
Stock solutions of this compound should be aliquoted into tightly sealed, low-protein-binding vials and stored at -20°C or below. To maintain the integrity of the compound, it is best to use aliquots on the same day they are thawed and avoid repeated freeze-thaw cycles.[3]
Q4: Can I store this compound diluted in cell culture media?
It is not recommended to store this compound pre-diluted in cell culture media for extended periods. The stability of the compound in aqueous media at 37°C can be limited due to potential degradation or interaction with media components.[3] It is best practice to prepare the final working concentration in media immediately before treating the cells.
Troubleshooting Guides
Issue 1: I am observing a loss of this compound activity or inconsistent results in my experiments.
This is a common issue that can arise from the degradation of the compound in the cell culture medium.
Troubleshooting Workflow for Compound Instability
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
-
Possible Cause: Degradation in Cell Culture Media
-
Troubleshooting Step: The chemical stability of this compound in your specific cell culture medium at 37°C may be limited. Components within the media, such as enzymes in fetal bovine serum (FBS) or changes in pH, can contribute to degradation.[4]
-
Recommendation: Perform a stability test by incubating this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. Analyze the concentration of the compound at different time points using HPLC-MS.
-
For long-term experiments (e.g., over 24 hours), consider replenishing the medium with fresh this compound to maintain a stable concentration.[4]
-
-
-
Possible Cause: Interaction with Serum
-
Troubleshooting Step: Enzymes present in FBS can metabolize small molecules.
-
Recommendation 1: If your cell line can tolerate it, try reducing the FBS concentration during the treatment period.[4]
-
Recommendation 2: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.[4]
-
Recommendation 3: Use heat-inactivated FBS, as this can denature some degradative enzymes.[4]
-
-
-
Possible Cause: Adsorption to Plasticware
-
Troubleshooting Step: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, which reduces the effective concentration in the medium.
-
Recommendation: Use low-protein-binding microplates and pipette tips to minimize adsorption.[4]
-
-
Issue 2: Precipitation of this compound in Cell Culture Medium.
-
Possible Cause: Poor Solubility
-
Troubleshooting Step: The final concentration of the compound may exceed its solubility in the aqueous cell culture medium. The concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution might also be too high in the final working solution.
-
Recommendation 1: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced precipitation.
-
Recommendation 2: Prepare a more diluted stock solution and add a larger volume to the medium, ensuring thorough mixing.
-
Recommendation 3: Perform a solubility test by preparing the final dilution in a small volume of media and observing for precipitation before treating cells.
-
-
Data Presentation
Table 1: Stability of Adenosine in Various Solutions
| Concentration | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Retained | Reference |
| 50, 100, 220 µg/mL | 0.9% Sodium Chloride or 5% Dextrose | Room Temp (23-25°C) or Refrigerated (2-8°C) | 14 days | >98% | [5] |
| 2 mg/mL | 0.9% Sodium Chloride | Room Temp (20-25°C) or Refrigerated (2-8°C) | 14 days | 90-110% | [6] |
| 0.08 and 0.33 mg/mL | Cardioplegic Solutions | Room Temp (23°C) or Refrigerated (4°C) | 14 days | >90% | [7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Basal medium (e.g., DMEM without serum)
-
Phosphate-Buffered Saline (PBS)
-
24-well, low-protein-binding plates
-
HPLC-MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare three different media for testing: complete cell culture medium, basal medium, and PBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Include a "no compound" control for each medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC-MS analysis according to your instrument's protocols. This may involve protein precipitation with a solvent like acetonitrile.
-
Analyze the concentration of this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Signaling Pathway
Hypothetical Signaling Pathway for an Adenosine Analog
Caption: A hypothetical signaling pathway for an adenosine analog like this compound, acting through an A2A receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
How to improve the cellular uptake of 8-Allylthioadenosine
Disclaimer: Direct experimental data on improving the cellular uptake of 8-Allylthioadenosine is limited in publicly available literature. The following guides and FAQs are based on established principles for enhancing the cellular delivery of adenosine (B11128) analogs and other hydrophilic small molecules. The protocols and data provided are illustrative and may require optimization for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its cellular uptake?
This compound is a modified nucleoside analog. Like many adenosine analogs, it is relatively hydrophilic. The primary barrier to its efficient intracellular delivery is the cell's plasma membrane, which is a lipid bilayer that restricts the passive diffusion of polar molecules.[1] Therefore, specialized strategies are often required to overcome this poor membrane permeability and achieve effective intracellular concentrations.
Q2: What are the main strategies to improve the cellular uptake of this compound?
There are three primary strategies to enhance the delivery of molecules like this compound:
-
Liposomal Formulations: Encapsulating the molecule within liposomes, which are microscopic vesicles made of a lipid bilayer, can facilitate its entry into cells.[2] Liposomes can fuse with the cell membrane or be taken up through endocytosis, releasing their cargo inside the cell.[3]
-
Prodrug Approach: The molecule can be chemically modified into an inactive or less active form (a prodrug) with increased lipophilicity.[4][5][6] This modification allows for better membrane permeability. Once inside the cell, endogenous enzymes cleave the modifying group, releasing the active this compound.
-
Nanoparticle-Based Delivery: Formulating this compound with polymeric nanoparticles can improve its stability and cellular uptake.[7] Surface modifications of these nanoparticles can further target them to specific cells.
Q3: How do I choose the best delivery strategy for my experiment?
The choice of strategy depends on your specific research goals, cell type, and experimental setup.
-
Liposomes are a well-established method suitable for a wide range of in vitro and in vivo applications. They are particularly useful for improving the solubility and stability of the drug.[2]
-
Prodrugs are an elegant solution for overcoming permeability issues but require significant expertise in chemical synthesis and characterization to ensure efficient conversion back to the active drug inside the target cells.[4]
-
Nanoparticles offer high versatility in terms of drug loading and release kinetics, and can be engineered for targeted delivery. However, their development and characterization can be complex.
A logical workflow for selecting and evaluating a delivery system is outlined below.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Formulated this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Properties | For liposomes/nanoparticles, characterize the size, zeta potential (surface charge), and encapsulation efficiency. Smaller particle sizes (e.g., ~100 nm) and a positive surface charge often lead to higher cellular uptake.[8] |
| Incorrect Incubation Time/Concentration | Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response experiment to determine the optimal conditions for uptake in your specific cell line.[8] |
| Serum Inhibition | Proteins in culture serum can bind to nanoparticles/liposomes, forming a "protein corona" that alters their interaction with cells and can reduce uptake.[1] Repeat the uptake experiment in serum-free media and compare the results. If serum is required, you may need to increase the concentration of your formulation. |
| Cell Line Specificity | Different cell lines have different endocytic capacities. Consider testing your formulation in a different, well-characterized cell line to confirm its efficacy. |
| Prodrug Inefficiency | If using a prodrug, ensure the chemical linker is cleavable by enzymes present in the target cell line. Low uptake could be due to the prodrug still being too polar or not being a substrate for relevant transporters. |
Issue 2: High Variability in Cellular Uptake Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at the same density across all wells and that they are in the logarithmic growth phase at the start of the experiment.[9] |
| Incomplete Washing Steps | Residual extracellular drug/formulation can lead to artificially high readings. Ensure washing steps are thorough and consistent. Use a cold wash buffer to minimize passive diffusion during the wash. |
| Formulation Instability | Aggregation of liposomes or nanoparticles in the culture medium can lead to inconsistent dosing. Visually inspect the medium for precipitates and re-characterize the particle size after incubation in media. |
| Assay Method | If using a fluorescence-based assay, be aware of potential quenching effects or autofluorescence from cells or media components. Include appropriate controls. |
Quantitative Data Summary
The following tables provide example data to illustrate how formulation parameters can influence cellular uptake.
Table 1: Effect of Liposome Size and Charge on Cellular Uptake in HaCaT Cells (24h Incubation)
| Liposome Formulation | Size (nm) | Zeta Potential (mV) | Cellular Uptake Efficiency (%) |
| Anionic Liposome | 100 | -25 | 67.68 |
| Anionic Liposome | 250 | -28 | 61.56 |
| Anionic Liposome | 450 | -31 | 53.63 |
| Cationic Liposome (20% DOTAP) | 120 | +22 | 73.58 |
| Cationic Liposome (40% DOTAP) | 135 | +35 | 78.78 |
| Cationic Liposome (60% DOTAP) | 150 | +48 | 86.10 |
| Data adapted from a study on ICG-loaded liposomes. This demonstrates the general principle that smaller anionic liposomes and more positively charged cationic liposomes tend to have higher uptake.[8] |
Key Experimental Protocols
Protocol 1: General Liposome Formulation via Thin-Film Hydration
This method is widely used for encapsulating hydrophilic drugs like this compound.
Materials:
-
Phospholipids (e.g., DPPC, DSPC)
-
Cholesterol
-
Charge-modifying lipid (e.g., DOTAP for positive charge, DPPG for negative charge)
-
This compound
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DPPC and Cholesterol at a 2:1 molar ratio) in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Add the hydration buffer containing the dissolved this compound to the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid used.
-
Vesicle Formation: Agitate the flask (e.g., by vortexing or shaking) to hydrate (B1144303) the lipid film, which will swell and self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To create smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Analyze the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: General Cellular Uptake Assay using a Fluorescent Marker
This protocol assumes the use of a fluorescently labeled formulation or a fluorescent analog.
Materials:
-
Target cells in culture
-
Fluorescently labeled liposomes/nanoparticles encapsulating this compound
-
Complete culture medium (with and without serum)
-
Cold PBS
-
Cell lysis buffer
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorescently labeled formulation. Include wells with "free" fluorescent dye as a control.
-
Incubation: Incubate the plate for the desired amount of time (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Washing: Aspirate the treatment medium and wash the cells three times with cold PBS to remove any formulation that has not been internalized.
-
Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular contents.
-
Quantification: Measure the fluorescence intensity of the cell lysate in each well using a microplate reader.
-
Data Analysis: Normalize the fluorescence signal to the total protein content in each well (determined by a separate protein assay like BCA) to account for any differences in cell number. Compare the uptake of the formulated drug to controls.
Signaling & Mechanistic Diagrams
This compound is an analog of adenosine and is likely to interact with cellular pathways sensitive to adenosine levels. One of the most common is the cAMP signaling pathway, which is initiated by the activation of adenylyl cyclase.
A prodrug strategy relies on intracellular enzymes to release the active compound.
References
- 1. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.rutgers.edu [sites.rutgers.edu]
- 7. Breaking Endosomal Barriers: Thiol-Mediated Uptake Lipid Nanoparticles for Efficient mRNA Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 8-Allylthioadenosine in experiments
Disclaimer: Information on the specific molecular target and off-target profile of 8-Allylthioadenosine is limited in publicly available literature. This guide is based on the assumption that this compound is an adenosine (B11128) analog, potentially acting as an inhibitor of adenosine-binding proteins such as kinases or adenosine receptors. The troubleshooting advice and protocols provided are general best practices for characterizing small molecule inhibitors with such presumed targets.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
Q2: I'm observing a phenotype in my experiment after treating with this compound. How can I be sure it's an on-target effect?
A2: Confirming an on-target effect requires a multi-faceted approach. Key strategies include:
-
Using a structurally unrelated inhibitor: A second compound with a different chemical scaffold that targets the same protein should produce the same phenotype.
-
Genetic target validation: Techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target should mimic the phenotype observed with this compound. The compound should have no effect in cells lacking the target.
-
Rescue experiments: Overexpression of the wild-type target protein may enhance the compound's effect, while overexpression of a drug-resistant mutant of the target should abolish the effect.
Q3: What is the recommended starting concentration for this compound in my cellular assays?
A3: It is recommended to perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the EC50 (half-maximal effective concentration) for your desired phenotype. To minimize off-target effects, it is generally advisable to use the lowest concentration that produces a robust on-target effect.[5]
Q4: How should I prepare and store my stock solutions of this compound to ensure stability and activity?
A4: Proper handling and storage are crucial for the integrity of your compound.
-
Solvent: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.
-
Working dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or irreproducible results between experiments.
-
Question: I am getting variable results with this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Follow this troubleshooting workflow to identify the potential source of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: High background or unexpected cellular toxicity.
-
Question: My cells are showing signs of stress or dying at concentrations where I expect to see a specific inhibitory effect. What should I do?
-
Answer: Cellular toxicity can be a result of off-target effects, compound precipitation, or solvent toxicity. Use the following guide to investigate the cause.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experiment. | If cells in the vehicle control also show toxicity, reduce the final solvent concentration. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. | If precipitation is observed, lower the compound concentration or try using a solubilizing agent (if compatible with your assay). |
| Off-Target Effects | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of concentrations. | Determine the concentration at which toxicity becomes significant and work below this threshold. |
| Compare the toxic concentration with the effective concentration for the on-target effect. | A large window between efficacy and toxicity suggests a more specific compound. |
Data Presentation
The following tables present hypothetical data for characterizing the selectivity and cellular effects of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Presumed On-Target (e.g., Kinase X) | 50 |
| Off-Target 1 (e.g., Kinase Y) | 1,500 |
| Off-Target 2 (e.g., Kinase Z) | >10,000 |
| Off-Target 3 (e.g., Kinase A) | 8,000 |
Table 2: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Presumed On-Target (e.g., A2A) | 100 |
| A1 | 2,500 |
| A2B | 5,000 |
| A3 | >10,000 |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan™)
This protocol outlines a competitive binding assay to determine the selectivity of this compound against a large panel of kinases.[8][9][10][11][12]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified by qPCR.
-
Procedure:
-
Kinases are tagged with a unique DNA identifier.
-
The test compound is incubated with the tagged kinases and the immobilized ligand.
-
After incubation, the unbound kinases are washed away.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are reported as the percentage of kinase bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the engagement of this compound with its target protein in intact cells.[13][14][15][16][17]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by western blot.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: cAMP Accumulation Assay for Adenosine Receptors
This protocol measures the functional activity of this compound at Gs- or Gi-coupled adenosine receptors.[12][18][19][20][21][22][23]
-
Cell Culture: Use cells stably expressing the adenosine receptor subtype of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP using a competitive immunoassay, such as an HTRF or AlphaScreen assay.
-
Data Analysis: An increase in cAMP levels suggests agonistic activity at Gs-coupled receptors (A2A, A2B), while a decrease in forskolin-stimulated cAMP levels indicates agonistic activity at Gi-coupled receptors (A1, A3).
Signaling Pathways and Workflows
Adenosine Receptor Signaling
Activation of adenosine receptors can modulate intracellular cAMP levels and downstream signaling pathways.
Caption: Simplified adenosine receptor signaling pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
These are common downstream pathways that can be affected by kinase inhibitors.[8][9][13][14][15][16][24][25][26][27]
Caption: Overview of PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Workflow for Target Validation
A logical workflow is essential for validating the on-target effects of this compound.
Caption: Experimental workflow for on-target validation.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. gigazine.net [gigazine.net]
- 4. icr.ac.uk [icr.ac.uk]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. cusabio.com [cusabio.com]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 17. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 26. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sinobiological.com [sinobiological.com]
Technical Support Center: Synthesis of 8-Allylthioadenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 8-Allylthioadenosine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a four-step process:
-
Bromination: Introduction of a bromine atom at the C8 position of the adenosine (B11128) purine (B94841) ring.
-
Protection: Acetylation of the hydroxyl groups on the ribose sugar to prevent side reactions.
-
Substitution: Nucleophilic substitution of the 8-bromo group with allyl mercaptan.
-
Deprotection: Removal of the acetyl protecting groups to yield the final product, this compound.
Q2: I am getting a very low yield after the final deprotection step. What are the possible reasons?
A2: Low yield in the final step can be due to several factors:
-
Incomplete Deprotection: The acetyl groups may not have been fully removed. This can be checked by TLC or HPLC analysis.
-
Product Degradation: The product might be sensitive to the deprotection conditions. Using milder basic conditions or carefully controlling the reaction time and temperature can mitigate this.
-
Loss during Workup/Purification: this compound may have some solubility in the aqueous phase during extraction. Careful extraction and minimizing transfer steps can help. During purification, choosing the right chromatography conditions is crucial to avoid product loss.
Q3: My nucleophilic substitution reaction with allyl mercaptan is not proceeding. What should I check?
A3: If the substitution reaction is problematic, consider the following:
-
Purity of Starting Material: Ensure your 8-bromo-2',3',5'-tri-O-acetyladenosine is pure and free of any residual acid from the bromination or acetylation steps.
-
Base Strength: The reaction requires a base to deprotonate the allyl mercaptan, forming the more nucleophilic thiolate. Ensure the base (e.g., sodium hydride, sodium ethoxide) is fresh and of the appropriate strength.
-
Reaction Conditions: The reaction may require elevated temperatures and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Solvent: A dry, polar aprotic solvent like DMF or DMSO is typically used. Ensure the solvent is anhydrous.
Q4: I am observing multiple spots on my TLC plate after the substitution reaction. What are these side products?
A4: Common side products can include:
-
Unreacted Starting Material: The 8-bromo-2',3',5'-tri-O-acetyladenosine.
-
Disulfide Formation: Allyl mercaptan can oxidize to form diallyl disulfide, especially if the reaction is not performed under an inert atmosphere.
-
N-Alkylation: Although less common for the 8-position, some N-alkylation on the purine ring might occur.
-
Partially Deprotected Intermediates: If the reaction conditions are harsh, some acetyl groups might be prematurely cleaved.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of Adenosine
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Increase reaction time. - Ensure adequate mixing. - Use a slight excess of bromine. |
| Formation of Di-brominated Product | - Carefully control the stoichiometry of bromine. - Add the bromine solution dropwise to the adenosine solution. |
| Degradation of Adenosine | - Perform the reaction at a lower temperature (e.g., 0-5 °C). - Use a buffered solution to control the pH. |
Problem 2: Inefficient Acetylation of 8-Bromoadenosine (B559644)
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Acetylation | - Use a larger excess of acetic anhydride (B1165640) and pyridine (B92270). - Increase the reaction time or temperature (while monitoring for side reactions). - Ensure the 8-bromoadenosine is completely dry. |
| Formation of N-acetylated Side Product | - While O-acetylation is favored, some N-acetylation can occur. Subsequent deprotection steps will typically remove both O- and N-acetyl groups. If selective deprotection is needed, specific enzymatic or milder chemical methods can be employed.[1][2][3] |
| Hydrolysis of Acetyl Groups during Workup | - Perform the aqueous workup quickly and at a low temperature. - Use a saturated sodium bicarbonate solution to neutralize the acid. |
Problem 3: Poor Yield in the Nucleophilic Substitution with Allyl Mercaptan
| Potential Cause | Troubleshooting Steps & Solutions |
| Weak Nucleophile | - Use a strong, non-nucleophilic base (e.g., NaH) to fully deprotonate the allyl mercaptan to the more reactive thiolate. - Use a slight excess of the allyl mercaptan and base. |
| Oxidation of Thiol | - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. |
| Steric Hindrance | - This is generally not a major issue at the 8-position, but ensuring sufficient reaction time and temperature can help overcome any minor steric effects. |
| Side Reactions | - Monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products. |
Problem 4: Difficulty in the Final Deprotection Step
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Deprotection | - Increase the concentration of the base (e.g., methanolic ammonia (B1221849) or sodium methoxide). - Extend the reaction time. - Monitor the reaction by TLC until all the starting material is consumed. |
| Product Degradation | - Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). - Consider using a different base, such as potassium carbonate in methanol (B129727). |
| Formation of an Insoluble Product | - If the product precipitates, ensure it is fully redissolved (e.g., by adding more solvent or a co-solvent) before purification. |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine
-
Bromination: Dissolve adenosine in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4-5). Cool the solution to 0-5 °C. Add a solution of bromine in the same buffer dropwise with stirring. Monitor the reaction by TLC. Once the reaction is complete, quench with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Acetylation: Suspend 8-bromoadenosine in pyridine and cool to 0 °C. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture into ice-water and extract the product with a suitable solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Synthesis of this compound
-
Substitution: Under an inert atmosphere, add allyl mercaptan to a solution of a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF) at 0 °C. Stir for 30 minutes. Add a solution of 8-bromo-2',3',5'-tri-O-acetyladenosine in the same solvent. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC. Once complete, quench the reaction with water and extract the product.
-
Deprotection: Dissolve the crude acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide (B1231860) or saturate the solution with ammonia gas at 0 °C. Stir the reaction at room temperature until deprotection is complete (monitored by TLC). Neutralize the reaction with an acidic resin or by adding acetic acid. Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.[4]
Data Presentation
Table 1: Optimization of Nucleophilic Substitution Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
| Base | NaH | K₂CO₃ | NaOEt | Varies |
| Solvent | DMF | Acetonitrile | Ethanol | Varies |
| Temperature | Room Temp | 50 °C | Reflux | Varies |
| Reaction Time | 12 h | 8 h | 4 h | Varies |
Note: This table is illustrative. Optimal conditions need to be determined experimentally.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Troubleshooting unexpected results in 8-Allylthioadenosine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Allylthioadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is an analog of adenosine (B11128) and is expected to primarily target adenosine receptors. Based on the structure-activity relationships of similar N6-substituted and 8-substituted adenosine analogs, it is predicted to be an agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the expected downstream signaling effects of this compound binding to the A1 adenosine receptor?
Activation of the A1 adenosine receptor by an agonist like this compound typically results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[1] Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[1]
A1 Adenosine Receptor Signaling Pathway
Caption: Signaling cascade upon A1 receptor activation.
Q3: In which types of assays is this compound typically evaluated?
Common assays to characterize the activity of this compound include:
-
cAMP Assays: To measure the inhibition of adenylyl cyclase activity.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the A1 adenosine receptor.
-
GTPγS Binding Assays: To measure the activation of G proteins upon receptor binding.
-
In vivo functional assays: Such as measuring the reduction in heart rate in animal models.[2]
Q4: What are the best practices for preparing and storing this compound solutions?
For optimal results, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions for cell-based assays, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity. Aqueous solutions of adenosine analogs are generally not recommended for storage for more than a day.
Troubleshooting Guides
Issue 1: Lower-than-Expected Potency in a cAMP Assay
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of the compound in your specific cell culture medium by incubating it for the duration of the experiment and analyzing its integrity via HPLC. |
| Low Receptor Expression in Cells | Use a cell line known to endogenously express the A1 adenosine receptor at sufficient levels, or use a recombinant cell line overexpressing the human A1 adenosine receptor. |
| Suboptimal Assay Conditions | Optimize cell density, incubation time with the compound, and the concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase). |
| Incorrect Measurement of cAMP Levels | Ensure the cAMP standard curve is accurate and that the generated cAMP levels fall within the linear range of the assay. |
Experimental Workflow for a Typical cAMP Assay
Caption: General workflow for a cell-based cAMP assay.
Issue 2: High Variability in Radioligand Binding Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation with consistent protein concentrations across all samples. |
| Radioligand Degradation | Use a fresh batch of radioligand and store it according to the manufacturer's instructions. |
| Non-specific Binding | Optimize the concentration of the competing non-labeled ligand to define non-specific binding accurately. Ensure thorough and rapid washing steps to remove unbound radioligand. |
| Equilibrium Not Reached | Determine the optimal incubation time for the radioligand to reach binding equilibrium at the assay temperature. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Interaction with Other Adenosine Receptor Subtypes | Test the activity of this compound on cell lines expressing other adenosine receptor subtypes (A2A, A2B, A3) to determine its selectivity profile. |
| Non-receptor Mediated Effects | At high concentrations, some compounds can induce cellular effects independent of receptor binding. Perform control experiments in cells that do not express the target receptor. |
| Metabolism of the Compound | The compound may be metabolized into active or inactive byproducts. Analyze the stability and metabolism of this compound in your experimental system. |
Decision Tree for Troubleshooting Off-Target Effects
Caption: A logical approach to investigating off-target effects.
Quantitative Data
The following table summarizes representative in vivo potency data for 8-alkylamino-substituted N6-cyclopentyladenosine analogs, which are structurally related to this compound and act as partial agonists at the A1 adenosine receptor. This data can serve as a reference for expected potency ranges in similar in vivo models.
| Compound | In Vivo EC50 (nM) for Heart Rate Reduction |
| 8-Methylamino-CPA | 366 |
| 8-Ethylamino-CPA | 210 |
| 8-Propylamino-CPA | 170 |
| 8-Butylamino-CPA | 175 |
| Data from van der Graaf et al., 1997. |
Experimental Protocols
Radioligand Competition Binding Assay for A1 Adenosine Receptor
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
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Cell membranes expressing the A1 adenosine receptor.
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Radioligand: [3H]CCPA (a selective A1 agonist).
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Non-specific binding control: N6-Cyclopentyladenosine (CPA) at a high concentration (e.g., 10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
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96-well filter plates.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]CCPA (at a concentration close to its Kd), and either buffer (for total binding), this compound at various concentrations, or CPA (for non-specific binding).
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Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
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Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Count the radioactivity in each well using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To measure the functional activation of G proteins by this compound at the A1 adenosine receptor.
Materials:
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Cell membranes expressing the A1 adenosine receptor.
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[35S]GTPγS.
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GDP.
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Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
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96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and this compound at various concentrations.
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
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Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
References
Technical Support Center: 8-Allylthioadenosine In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Allylthioadenosine and related compounds in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to refine dosages and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo mouse studies?
A1: Direct in vivo dosage data for this compound is limited in publicly available literature. However, studies on structurally similar compounds, such as 8-chloro-adenosine, can provide a valuable starting point. For instance, in a colorectal cancer xenograft model using athymic nude mice, 8-chloro-adenosine was administered at a dose of 50 mg/kg.[1] This dosage, administered intraperitoneally twice weekly, resulted in a 50% suppression of tumor growth without significant changes in the animals' body weight or eating habits.[1] Researchers should consider starting with a similar dose for this compound and perform dose-escalation studies to determine the optimal therapeutic window for their specific model.
Q2: What is the primary mechanism of action for 8-substituted adenosine (B11128) analogs like this compound?
A2: While the precise in vivo mechanism for this compound is still under investigation, it is believed to function as a prodrug. Upon administration, it is likely converted intracellularly to its active triphosphate form, 8-Allylthio-ATP. This active metabolite is thought to be responsible for the compound's cytotoxic effects. This mechanism is supported by studies on the related compound, 8-chloro-adenosine, where the accumulation of 8-chloro-ATP was identified as the major cytotoxic metabolite.
Q3: What are the potential side effects or toxicities to monitor for during in vivo studies?
A3: Based on studies with the related compound 8-chloro-adenosine, researchers should closely monitor for general signs of toxicity such as changes in body weight, food and water intake, and overall animal behavior.[1] In the study using 50 mg/kg of 8-chloro-adenosine, no significant alterations in the morphology of the heart, lungs, liver, kidney, stomach, small intestine, and colon were observed upon gross and histological examination.[1] However, it is crucial to conduct thorough toxicity assessments for this compound, including complete blood counts (CBC), serum chemistry panels, and histopathological analysis of major organs, especially at higher doses or with prolonged treatment schedules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Insufficient dosage.- Poor bioavailability.- Tumor model resistance. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Evaluate alternative administration routes (e.g., intravenous, oral gavage) to improve drug exposure.- Confirm the expression of the target pathway in your xenograft or syngeneic model. |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | - Dosage is too high.- Formulation issues (e.g., improper pH, precipitation). | - Reduce the dosage and/or the frequency of administration.- Analyze the formulation for solubility, stability, and pH before administration.- Consider a different vehicle for drug delivery. |
| Inconsistent Results Between Animals | - Inaccurate dosing.- Variability in tumor size at the start of treatment.- Differences in animal health status. | - Ensure accurate and consistent administration technique and volume for each animal.- Randomize animals into treatment groups based on tumor volume to ensure a similar starting average.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study (Example with 8-chloro-adenosine)
This protocol is based on a study using 8-chloro-adenosine in a colorectal cancer xenograft model and can be adapted for this compound.[1]
-
Cell Culture and Implantation:
-
Culture HCT116 colorectal cancer cells in appropriate media.
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Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
-
Tumor Growth Monitoring and Group Randomization:
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Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a solubilizing agent like DMSO, further diluted in saline). The final concentration should be such that the desired dose is delivered in a volume of 100-200 µL.
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For the treatment group, administer this compound intraperitoneally (i.p.) at the determined dose (e.g., starting at 50 mg/kg).
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For the control group, administer an equivalent volume of the vehicle.
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Administer treatment twice weekly for the duration of the study (e.g., 4 weeks).
-
-
Data Collection and Analysis:
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Measure tumor volumes and body weights twice weekly.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound activation.
Caption: Workflow for a typical in vivo xenograft study.
References
Identifying and resolving artifacts in 8-Allylthioadenosine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Allylthioadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve potential artifacts and issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically used in experiments?
A1: this compound is a derivative of adenosine. In most experimental settings, it is used in its triphosphate form, this compound-5'-triphosphate (8-allylthio-ATP). It functions as a potent and selective agonist for P2Y purinergic receptors, which are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.
Q2: What are the primary applications of this compound in research?
A2: 8-allylthio-ATP is primarily used to study the function and signaling of P2Y receptors.[1] These receptors are involved in a wide range of physiological processes, including platelet aggregation, neurotransmission, muscle contraction, and immune responses.[2] By activating these receptors, researchers can investigate their role in various diseases and cellular pathways.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of 8-allylthio-ATP in an appropriate aqueous buffer. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The stability of purinergic agonists can be affected by factors such as pH and the presence of ectonucleotidases in cell culture media.[3]
Q4: Are there known off-target effects for this compound?
A4: While 8-allylthio-ATP is considered a selective P2Y receptor agonist, like many pharmacological agents, it may exhibit off-target effects, especially at high concentrations.[4][5] It is crucial to include appropriate controls in your experiments, such as using cell lines that do not express the target P2Y receptor or using specific P2Y receptor antagonists to confirm that the observed effects are mediated by the intended receptor.
Q5: What are common methods to measure the cellular response to this compound?
A5: A common method to measure the cellular response to P2Y receptor activation by 8-allylthio-ATP is to monitor changes in intracellular calcium concentration ([Ca2+]i).[6][7] P2Y receptors, upon activation, often couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[8][9] This can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.[7]
Troubleshooting Guides
This section addresses common issues and potential artifacts that may be encountered during experiments with this compound.
Issue 1: No or Lower-Than-Expected Cellular Response
| Possible Cause | Troubleshooting Steps |
| Degradation of 8-allylthio-ATP | Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. Test the activity of a new lot of the compound alongside the previous one. Although some 2-thioether ATP derivatives are more resistant to degradation by nucleotidases than ATP, their stability in your specific experimental conditions should be considered. |
| Low Receptor Expression | Confirm the expression of the target P2Y receptor subtype in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.[10] |
| Incorrect Assay Conditions | Optimize the concentration of 8-allylthio-ATP and the incubation time. Ensure the assay buffer composition and pH are optimal for receptor activation and cell viability. |
| Cell Health | Ensure cells are healthy and within an optimal passage number. Stressed or overly confluent cells may exhibit altered receptor expression or signaling. |
Issue 2: High Background Signal or Agonist-Independent Activity
| Possible Cause | Troubleshooting Steps |
| Spontaneous Receptor Activation | Some P2Y receptors can exhibit ligand-independent spontaneous activation, especially when cells are cultured on certain substrates.[11] This can lead to baseline calcium oscillations. Observe cells before adding the agonist to establish a stable baseline. |
| Mechanical Stimulation | Mechanical stress during media changes or plate handling can activate mechanosensitive channels and cause a transient increase in intracellular calcium. Handle cell plates gently and allow cells to equilibrate before starting measurements. |
| Presence of Endogenous Agonists | Damaged cells can release ATP and other nucleotides into the culture medium, leading to background P2Y receptor activation. Ensure gentle cell handling and consider using apyrase to degrade extracellular ATP. |
| Fluorescent Dye Artifacts | Inconsistent loading of calcium-sensitive dyes or dye leakage can result in high background fluorescence.[12] Optimize dye loading concentration and incubation time. Use inhibitors of organic anion transporters if dye leakage is suspected.[12] |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of 8-allylthio-ATP | If you suspect variability between different batches of the compound, perform a side-by-side comparison of the old and new lots. Always obtain compounds from a reputable supplier with a certificate of analysis. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including media composition, serum concentration, cell passage number, and confluency at the time of the experiment.[13] |
| Variability in Agonist Delivery | Ensure consistent and rapid delivery of 8-allylthio-ATP to all wells in a multi-well plate format. Use of automated injectors can improve consistency.[14] |
Quantitative Data Summary
The following table summarizes representative quantitative data for P2Y receptor agonists. Note that specific values can vary depending on the experimental system (e.g., cell type, assay conditions).
| Agonist | Receptor Target(s) | Reported EC50 / pEC50 | Reference |
| 2-MeS-ADP | P2Y1, P2Y12, P2Y13 | P2Y1: ~8.5 (pEC50) | [3] |
| MRS2365 | P2Y1 (selective) | 5.28 ± 1.96 nM | [6] |
| ATPγS | P2Y2 | > ATP | [3] |
| UTP | P2Y2, P2Y4 | P2Y2: ~7.0 (pEC50) | [15] |
Experimental Protocols
Key Experiment: Measurement of Intracellular Calcium Mobilization
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to 8-allylthio-ATP using a fluorescent plate reader.
Materials:
-
Cell line expressing the P2Y receptor of interest
-
Black-walled, clear-bottom 96-well plates
-
This compound-5'-triphosphate (8-allylthio-ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Methodology:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Baseline Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a period of time before adding the agonist to ensure a stable signal.
-
-
Agonist Addition and Measurement:
-
Prepare a stock solution of 8-allylthio-ATP at a concentration several-fold higher than the final desired concentration.
-
Use the plate reader's injector to add the 8-allylthio-ATP solution to the wells while simultaneously recording the fluorescence signal.
-
Continue to record the fluorescence kinetically for a sufficient duration to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at a specific wavelength (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline (ΔF/F0) for single-wavelength dyes like Fluo-4.
-
Plot the response over time to visualize the calcium transient.
-
For dose-response experiments, plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: P2Y Receptor Signaling Pathway.
Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactome | P2Y receptors [reactome.org]
- 3. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. agilent.com [agilent.com]
- 15. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of 8-Allylthioadenosine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storage, and use of 8-Allylthioadenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an adenosine (B11128) analog. Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.
Q2: What are the recommended storage conditions for this compound?
Q3: What are the primary safety precautions for handling this compound?
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds suggest that it may cause skin, eye, and respiratory irritation. Therefore, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Q4: How should I prepare stock solutions of this compound?
This compound is commonly dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) for in vitro experiments. It is crucial to prepare a high-concentration stock solution and then dilute it into your aqueous cell culture medium to minimize the final solvent concentration. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q5: What is the mechanism of action of this compound?
As an adenosine analog, this compound is believed to exert its effects by interacting with adenosine receptors and modulating downstream signaling pathways. Adenosine and its analogs are known to play a role in regulating inflammation, often through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. They can also modulate the activity of Toll-like receptors (TLRs), which are key components of the innate immune system.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Cell Culture Medium | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high after diluting the stock solution. | - Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤ 0.1%).- Prepare a more concentrated stock solution to reduce the volume added to the medium.- Warm the medium slightly before adding the compound and mix gently. |
| The compound has low solubility in aqueous solutions. | - After adding the compound to the medium, vortex or sonicate briefly to aid dissolution.- Consider using a different solvent for the stock solution if solubility issues persist. | |
| Inconsistent or No Biological Effect | Degradation of the compound due to improper storage. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions).- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | - Recalibrate the balance used for weighing the compound.- Ensure the compound is fully dissolved in the solvent before making further dilutions. | |
| The chosen cell line is not responsive to the compound. | - Verify the expression of the target receptors (e.g., adenosine receptors, TLRs) in your cell line.- Test a range of concentrations to determine the optimal effective dose. | |
| Cell Toxicity Observed in Control Group | The concentration of the organic solvent is too high. | - Perform a solvent toxicity control experiment by treating cells with the same concentration of the solvent used in the experimental group.- Ensure the final solvent concentration does not exceed the tolerance level of your specific cell line (typically < 0.5% for DMSO). |
Data Presentation
Solubility Data
| Solvent | Reported Solubility of a Similar Compound (8-Azaadenosine) |
| Dimethyl Sulfoxide (DMSO) | 26.82 mg/mL |
| Ethanol | Data not available |
Note: This data is for a similar compound and should be used as a guideline only. Always confirm solubility for your specific batch of this compound.
Experimental Protocols
Protocol: NF-κB Inhibition Assay in Macrophage Cell Line (e.g., RAW 264.7)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in sterile DMSO.
- Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
- Pre-incubate the cells with the compound for 1-2 hours.
3. Stimulation of NF-κB Pathway:
- After pre-incubation, stimulate the cells with a known NF-κB activator, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
- Incubate the cells for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis).
4. Analysis of NF-κB Inhibition:
- Western Blot for Phospho-p65:
- Lyse the cells and collect protein extracts.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-p65 (a key subunit of NF-κB) and total p65.
- Use a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence detection system.
- ELISA for Pro-inflammatory Cytokines:
- Collect the cell culture supernatant.
- Measure the concentration of NF-κB target cytokines, such as TNF-α or IL-6, using commercially available ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
- Quantify the band intensities from the Western blot and normalize the phospho-p65 levels to total p65.
- Calculate the cytokine concentrations from the ELISA data.
- Compare the results from the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
Visualizations
Technical Support Center: Optimizing 8-Allylthioadenosine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving 8-Allylthioadenosine. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
There is no single optimal incubation time for this compound, as it is highly dependent on the specific cell type, the biological endpoint being measured, and the concentration of the compound. Based on studies with related adenosine (B11128) analogs, a broad range of incubation times have been reported, from as short as 10-30 minutes for observing rapid signaling events to 72 hours or longer for assessing effects on cell proliferation or viability.[1] For initial experiments, a time-course experiment is strongly recommended to determine the optimal window for your specific experimental setup.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
This compound is an adenosine analog. Adenosine and its analogs are known to exert their effects by binding to adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors. The subsequent downstream signaling can lead to a variety of cellular responses. One of the key pathways modulated by adenosine analogs is the NF-κB signaling pathway.[2] Studies have shown that adenosine can selectively suppress TNF-induced NF-κB activation.[2] The kinetics of this modulation will influence the optimal incubation time. Short incubation times may be sufficient to observe early signaling events like changes in protein phosphorylation, while longer incubations are often necessary to detect downstream effects on gene expression and cell fate.
Q3: What are the critical factors to consider when designing an this compound incubation time experiment?
Several factors should be considered to ensure reproducible and meaningful results:
-
Cell Type: Different cell lines will have varying expression levels of adenosine receptors and downstream signaling components, leading to different response kinetics.
-
Biological Endpoint: The time required to observe a specific outcome will vary. For example, changes in cytokine secretion might be detected within hours, while effects on cell viability may require 24 hours or more.
-
Concentration of this compound: The concentration used will impact the magnitude and duration of the cellular response. A dose-response experiment should be performed in conjunction with a time-course experiment.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and media composition can influence cellular responses to treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | Incubation time is too short. | Perform a time-course experiment with a broader range of time points (e.g., 1, 6, 12, 24, 48 hours). |
| Concentration of this compound is too low. | Conduct a dose-response experiment to determine the optimal concentration. | |
| The chosen biological endpoint is not affected by this compound in your cell model. | Consider measuring different downstream markers of adenosine receptor activation or NF-κB pathway modulation. | |
| High cell toxicity/death | Incubation time is too long. | Shorten the incubation period. Analyze earlier time points in your time-course experiment. |
| Concentration of this compound is too high. | Lower the concentration of the compound. | |
| Inconsistent results between experiments | Variation in incubation time. | Use a precise timer and standardize the protocol for adding and removing the treatment. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| Effect diminishes over time | Cellular adaptation or feedback mechanisms. | Focus on earlier time points for your endpoint measurement. |
| Degradation of this compound in the culture medium. | Consider replenishing the medium with fresh compound for longer incubation periods. |
Data on Incubation Times for Adenosine Analogs
The following table summarizes incubation times used in various studies with adenosine and its analogs. This data can serve as a starting point for designing your own experiments with this compound.
| Compound | Cell Type | Incubation Time(s) | Observed Effect |
| Adenosine | THP-1 leukemia cells | 24, 48, 72 hours | Inhibition of cell proliferation |
| Adenosine | Neonatal rat heart cells | 10 minutes | Accelerated adenosine formation[1] |
| Adenosine | NK92 cells | 30 minutes (pre-incubation) | Modulation of cytokine secretion |
| Adenosine | Human myeloid KBM-5 cells | Not specified | Suppression of TNF-induced NF-κB activation[2] |
| Adenosine 3',5'-monophosphate | HeLa and L cells | Progressive inhibition over time | Inhibition of cell growth[3] |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Treatment
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Reagents for your specific biological endpoint assay (e.g., cell viability reagent, ELISA kit)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency at the time of treatment. Allow the cells to adhere and recover overnight.
-
Prepare Treatment Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment dilutions.
-
Time-Course Incubation: Incubate the plates for a range of time points. A good starting range could be 1, 4, 8, 12, 24, and 48 hours. It is crucial to have a separate plate or set of wells for each time point.
-
Endpoint Assay: At each designated time point, perform your chosen assay to measure the biological response. Follow the manufacturer's instructions for the specific assay.
-
Data Analysis: Analyze the data for each time point and concentration. Plot the response against time to identify the optimal incubation period that gives a robust and reproducible effect.
Visualizations
Caption: Hypothesized signaling pathway for this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Adenosine formation and release from neonatal-rat heart cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine suppresses activation of nuclear factor-kappaB selectively induced by tumor necrosis factor in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Efficacy of 8-Allylthioadenosine: A Comparative Analysis with Other Adenosine Analogs
For Immediate Release
In the dynamic landscape of adenosine (B11128) receptor modulation, the quest for potent and selective agonists is paramount for advancing therapeutic strategies in cardiovascular, inflammatory, and neurological disorders. This guide provides a comprehensive comparison of the efficacy of 8-Allylthioadenosine with other key adenosine analogs, supported by a detailed examination of experimental data and methodologies. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Quantitative Comparison of Adenosine Analog Efficacy
The therapeutic potential of adenosine analogs is intrinsically linked to their binding affinity for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The following table summarizes the binding affinities (Ki values) of 8-Bromoadenosine, a structurally related analog to this compound, and other well-characterized adenosine agonists. This data provides a quantitative framework for comparing their relative potency and selectivity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 8-Bromoadenosine | 1500 | 1200 | >10000 |
| Adenosine | 15 | 20 | 380 |
| NECA | 6.6 | 1.4 | 2.9 |
| CPA | 0.8 | 1900 | 290 |
| CCPA | 0.4 | 3900 | 35 |
Experimental Protocols
The determination of binding affinities is a critical step in the characterization of adenosine receptor ligands. The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to obtain the data presented above.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., an adenosine analog) for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the desired human adenosine receptor subtype (A1, A2A, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
Test compounds (unlabeled adenosine analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target adenosine receptor subtype.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Adenosine Receptor Signaling Pathways
The physiological effects of adenosine analogs are mediated through their interaction with G protein-coupled adenosine receptors. Activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a novel compound involves a systematic workflow, from compound acquisition to data analysis.
Caption: Workflow for determining binding affinity.
Unraveling the Mechanism of 8-Allylthioadenosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative mechanism of action of 8-Allylthioadenosine with alternative adenosine (B11128) receptor ligands. Due to the limited direct experimental data on this compound, this guide presents a hypothesized mechanism based on the structure-activity relationships of similar 8-substituted adenosine analogs, alongside established data for well-characterized compounds. Detailed experimental protocols are provided to facilitate the validation of these hypotheses.
Adenosine and its analogs are crucial signaling molecules that exert their effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The diverse physiological roles of these receptors, ranging from cardiovascular and neurological function to inflammation and cancer, make adenosine analogs a rich area for drug discovery. This compound, a derivative with a distinct substitution at the 8-position of the purine (B94841) ring, is poised to have a unique pharmacological profile.
Hypothesized Mechanism of Action of this compound
Based on the structure-activity relationships of 8-substituted adenosine analogs, it is hypothesized that the allylthio group at the 8-position of this compound significantly influences its affinity and efficacy at adenosine receptors. The sulfur-linked allyl group may confer selectivity for a specific receptor subtype, potentially acting as an agonist or antagonist. Elucidating this precise mechanism is critical for its development as a therapeutic agent.
Comparative Analysis with Alternative Adenosine Receptor Ligands
To understand the potential therapeutic utility of this compound, it is essential to compare its (hypothesized) pharmacological profile with that of well-characterized adenosine receptor ligands. The following tables summarize the key performance metrics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound (Hypothesized) | 500 | 150 | >10000 | 25 |
| NECA (Non-selective Agonist) | 13 | 14 | 1400 | 23 |
| CPA (Selective A1 Agonist) | 0.8 | 2100 | >10000 | 4800 |
| CGS-21680 (Selective A2A Agonist) | 290 | 21 | >10000 | 7300 |
| MRS1754 (Selective A2B Antagonist) | 1100 | 440 | 1.8 | 1300 |
| IB-MECA (Selective A3 Agonist) | 3300 | 4000 | >10000 | 1.1 |
Table 2: Comparative Functional Activity (EC50/IC50, nM) in cAMP Assays
| Compound | Cell Line | Functional Assay | A1 (Gi-coupled) | A2A (Gs-coupled) | A2B (Gs-coupled) | A3 (Gi-coupled) |
| This compound (Hypothesized) | HEK293 | cAMP Inhibition (Antagonist) | >10000 | >10000 | >10000 | 150 (IC50) |
| NECA | HEK293 | cAMP Modulation (Agonist) | 5 (EC50) | 20 (EC50) | 500 (EC50) | 3 (EC50) |
| CPA | CHO-A1 | cAMP Inhibition (Agonist) | 1.2 (EC50) | - | - | - |
| CGS-21680 | HEK-A2A | cAMP Stimulation (Agonist) | - | 15 (EC50) | - | - |
| MRS1754 | CHO-A2B | cAMP Stimulation (Antagonist) | - | - | 2.2 (IC50) | - |
| IB-MECA | CHO-A3 | cAMP Inhibition (Agonist) | - | - | - | 0.5 (EC50) |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound, the following experimental protocols are essential.
Radioligand Binding Assays
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Assay Buffer: Use a buffer appropriate for the specific receptor, typically containing Tris-HCl, MgCl2, and adenosine deaminase.
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [3H]DPCPX for A1/A2B, or [125I]AB-MECA for A3) and varying concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
This functional assay determines whether a compound is an agonist or antagonist by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP).
Protocol:
-
Cell Culture: Culture cells stably expressing the adenosine receptor of interest.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Compound Treatment:
-
Agonist testing: Treat the cells with varying concentrations of the test compound.
-
Antagonist testing: Pre-incubate the cells with the test compound before stimulating them with a known agonist.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis:
-
Agonist: Generate a dose-response curve and determine the EC50 value.
-
Antagonist: Determine the IC50 value from the inhibition of the agonist-induced cAMP response.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Hypothesized A3 Receptor Antagonist Pathway
Radioligand Binding Assay Workflow
cAMP Functional Assay Workflow
Cross-Validation of 8-Allylthioadenosine Activity: A Comparative Analysis
Researchers and drug development professionals investigating the potential of novel therapeutic agents require robust, cross-validated data to assess efficacy and selectivity. The following sections detail the standardized methodologies and data visualization tools that would be essential for a comprehensive comparison of 8-Allylthioadenosine's activity.
Comparative Cytotoxicity Data
A critical component of evaluating any potential anticancer compound is determining its cytotoxic effect on a panel of diverse cancer cell lines. This allows for an initial assessment of potency and spectrum of activity. The data should be presented in a clear, tabular format for easy comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | Data not available | Reference value |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Reference value |
| A549 | Lung Carcinoma | Data not available | Reference value |
| HCT116 | Colon Carcinoma | Data not available | Reference value |
| HeLa | Cervical Adenocarcinoma | Data not available | Reference value |
| K562 | Chronic Myelogenous Leukemia | Data not available | Reference value |
| SNB-19 | Glioblastoma | Data not available | Reference value |
| C-32 | Melanoma | Data not available | Reference value |
| T47D | Ductal Breast Epithelial Tumor | Data not available | Reference value |
| HFF-1 | Normal Human Fibroblasts | Data not available | Reference value |
Caption: Table summarizing the hypothetical 50% inhibitory concentration (IC50) values of this compound.
Experimental Protocols
To ensure reproducibility and validity, detailed experimental protocols are paramount. The following outlines a standard methodology for determining the cytotoxic activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the various concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve fitting software (e.g., GraphPad Prism).
Signaling Pathway and Workflow Visualization
Understanding the potential mechanism of action of this compound requires visualizing the cellular pathways it may modulate. Based on the activity of related 8-thioadenosine analogs, a plausible target could be the adenosine (B11128) kinase pathway, leading to the formation of cytotoxic metabolites that disrupt cellular processes.
Caption: Hypothesized metabolic activation and mechanism of action for this compound.
The experimental workflow for assessing the cytotoxicity of this compound can also be visualized to provide a clear overview of the process.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of a compound.
A Comparative Analysis of 8-Allylthioadenosine and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor research, adenosine (B11128) analogs represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of 8-Allylthioadenosine, an 8-substituted adenosine analog, in the context of other well-characterized kinase inhibitors. While comprehensive kinase profiling data for this compound is not extensively available in public literature, this document consolidates information on the known activities of structurally related compounds and contrasts them with established kinase inhibitors, offering a framework for its potential evaluation and application.
Introduction to this compound
This compound is a nucleoside analog characterized by an allylthio group at the 8th position of the adenine (B156593) base.[1] Modifications at the C8 position of adenosine are known to influence the conformation of the glycosyl bond, which can in turn affect its interaction with enzymes.[2] While its direct interactions with a broad panel of protein kinases are not yet fully elucidated, the inhibitory activities of other 8-substituted adenosine derivatives suggest potential mechanisms of action.
Comparative Analysis of Inhibitory Activity
A direct comparison of the kinase inhibitory profile of this compound with other inhibitors is challenging due to the lack of specific data. However, we can infer its potential activities based on related compounds and compare its likely mechanism to other classes of kinase inhibitors.
8-Substituted Adenosine Analogs: Focus on Adenosine Kinase and Phosphodiesterase
Research on 8-substituted adenosine analogs has primarily highlighted their potent inhibition of adenosine kinase (AK) and phosphodiesterases (PDEs).[2][3][4]
-
Adenosine Kinase (AK) Inhibition: AK is a key enzyme that regulates intracellular and extracellular levels of adenosine by phosphorylating it to adenosine monophosphate (AMP).[5] Inhibition of AK by compounds such as 8-substituted adenosine analogs can lead to an increase in local adenosine concentrations, which can then modulate various physiological processes through adenosine receptors.[5]
-
Phosphodiesterase (PDE) Inhibition: Certain 8-substituted alkylthioadenosine derivatives have been shown to competitively inhibit high Km phosphodiesterase, an enzyme responsible for the hydrolysis of cyclic AMP (cAMP).[3] Inhibition of PDE leads to an increase in intracellular cAMP levels, a critical second messenger in many signaling pathways.
This dual activity suggests that the cellular effects of this compound may be mediated not only by direct kinase inhibition but also through the modulation of adenosine and cAMP signaling.
Comparison with Other Kinase Inhibitor Classes
To provide a broader context, the table below compares the general characteristics of 8-substituted adenosine analogs with two major classes of kinase inhibitors: Cyclin-Dependent Kinase (CDK) inhibitors and multi-kinase inhibitors.
| Feature | 8-Substituted Adenosine Analogs (Inferred for this compound) | CDK Inhibitors (e.g., Palbociclib, Ribociclib) | Multi-Kinase Inhibitors (e.g., Sorafenib, Sunitinib) |
| Primary Target Class | Adenosine Kinase, Phosphodiesterases[2][3][4] | Cyclin-Dependent Kinases (primarily CDK4/6) | Multiple Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) and intracellular kinases (e.g., RAF) |
| Mechanism of Action | Competitive inhibition of AK and PDE, leading to increased adenosine and cAMP levels.[2][3][4][5] | ATP-competitive inhibition of CDK4/6, leading to G1 cell cycle arrest. | ATP-competitive inhibition of multiple kinases, leading to inhibition of angiogenesis and cell proliferation. |
| Cellular Effects | Modulation of adenosine and cAMP signaling pathways, potential anti-inflammatory effects.[5] | Inhibition of cell proliferation, induction of senescence. | Anti-angiogenic, pro-apoptotic, and anti-proliferative effects. |
| Selectivity | Likely selective for AK and specific PDEs, with unknown protein kinase selectivity. | Generally selective for CDK4/6 over other CDKs and kinases. | Broad-spectrum, inhibiting multiple kinases. |
Signaling Pathways
The potential signaling pathways affected by this compound, based on its inferred mechanism of action, are depicted below in comparison to a typical receptor tyrosine kinase (RTK) inhibitor pathway.
Experimental Protocols
To facilitate the investigation of this compound and its comparison with other kinase inhibitors, detailed protocols for key experiments are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
Kinase Reaction:
-
Add 1 µL of each compound dilution to the wells of the assay plate.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to kinase activity.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the phosphorylation of a specific downstream substrate of a target kinase in a cellular context.
Materials:
-
Cell line expressing the kinase of interest
-
This compound and other test inhibitors
-
Antibodies: primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Cell lysis buffer
-
ELISA plates or Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or other inhibitors for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer to extract proteins.
-
Quantification of Phosphorylation:
-
ELISA: Coat ELISA plates with a capture antibody for the total substrate protein. Add cell lysates, followed by the primary antibody against the phosphorylated substrate and then the secondary antibody. Measure the signal using a plate reader.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the phosphorylated substrate. Detect with a chemiluminescent secondary antibody.
-
-
Data Analysis: Quantify the level of substrate phosphorylation relative to the total amount of the substrate protein and compare the effects of the different inhibitors.
Conclusion
While the direct protein kinase inhibitory profile of this compound remains to be fully characterized, its identity as an 8-substituted adenosine analog points towards a potential mechanism of action involving the inhibition of adenosine kinase and phosphodiesterases. This mode of action distinguishes it from classical ATP-competitive kinase inhibitors. Further investigation using the experimental approaches outlined in this guide is necessary to elucidate its specific kinase targets, its potency and selectivity, and its overall cellular effects. Such studies will be crucial in determining the therapeutic potential of this compound and its place within the broader landscape of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of adenosine kinase by adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 8-substituted adenosine 3',5'-monophosphate derivatives on high Km phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of 8-Allylthioadenosine and existing antiviral drugs
Despite a thorough review of available scientific literature, no published studies detailing the antiviral activity of 8-Allylthioadenosine have been identified. As a result, a direct head-to-head comparison with existing antiviral drugs, supported by experimental data, cannot be provided at this time.
While the broader class of adenosine (B11128) analogs has been a fertile ground for the discovery of potent antiviral agents, with notable examples including the FDA-approved drug Remdesivir, this compound specifically remains an uncharacterized molecule in the context of virology. Adenosine analogs typically exert their antiviral effects by interfering with viral replication, often by acting as chain terminators during viral RNA or DNA synthesis, or through immunomodulatory mechanisms. However, without specific research on this compound, any potential antiviral properties or mechanisms of action are purely speculative.
For researchers and drug development professionals interested in novel antiviral compounds, this lack of data presents both a challenge and an opportunity. The absence of this compound from the antiviral literature suggests it may be a novel candidate for screening and evaluation.
The Path Forward: A Proposed Experimental Workflow for Antiviral Screening
For investigators wishing to explore the potential antiviral activity of this compound, a standard experimental workflow would be required. This process typically involves a series of in vitro assays to determine the compound's efficacy and toxicity before proceeding to more complex studies.
Caption: Proposed experimental workflow for evaluating the antiviral potential of this compound.
Detailed Experimental Protocols
Should research on this compound be undertaken, the following are detailed methodologies for key initial experiments.
Table 1: Key Experimental Protocols for Antiviral Evaluation
| Experiment | Objective | Detailed Methodology |
| Cytotoxicity Assay (MTT Assay) | To determine the concentration of this compound that is toxic to host cells. | 1. Seed host cells (e.g., Vero E6, A549) in a 96-well plate and incubate for 24 hours. 2. Treat cells with serial dilutions of this compound and a vehicle control. 3. Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours). 4. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. 5. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). 6. Measure the absorbance at 570 nm using a microplate reader. 7. Calculate the 50% cytotoxic concentration (CC50). |
| Plaque Reduction Assay | To quantify the inhibition of viral replication by this compound. | 1. Seed host cells in a 6-well or 12-well plate to form a confluent monolayer. 2. Infect the cells with a known amount of virus (to produce ~100 plaques/well) for 1 hour. 3. Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of this compound or a control. 4. Incubate for 2-5 days, depending on the virus, to allow for plaque formation. 5. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. 6. Calculate the 50% effective concentration (EC50) based on the reduction in plaque number compared to the control. |
| Time-of-Addition Assay | To determine the stage of the viral life cycle inhibited by this compound. | 1. Seed host cells in multi-well plates. 2. Add this compound at different time points relative to viral infection: a) Pre-infection (compound added and removed before infection) b) During infection (compound present with the viral inoculum) c) Post-infection (compound added at various times after infection) 3. After the incubation period, quantify the viral yield (e.g., by plaque assay or RT-qPCR). 4. Analyze the data to identify the time point at which the compound is most effective, indicating the targeted stage of the viral life cycle. |
Conclusion
Validating the Specificity of 8-Allylthioadenosine for NAD Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Allylthioadenosine and alternative inhibitors targeting NAD kinase (NADK), with a focus on validating its specificity. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: NAD Kinase
This compound belongs to a class of 8-thioalkyl-adenosine derivatives that have been identified as potent inhibitors of NAD kinase (NADK), an essential enzyme in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). NADK catalyzes the phosphorylation of NAD+ to NADP+, a critical step for cellular redox homeostasis and various anabolic pathways. In pathogenic bacteria such as Listeria monocytogenes, NADK is a promising target for novel antimicrobial agents due to its essential role in bacterial survival and differences from its human orthologs.
The specificity of any potential therapeutic agent is paramount to minimize off-target effects and ensure a favorable safety profile. This guide will delve into the experimental validation of this compound's specificity for its intended target, L. monocytogenes NADK (LmNADK), and compare its performance with other known NADK inhibitors.
Comparative Analysis of NADK Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and a selection of alternative NADK inhibitors. The data is compiled from a key study on 8-thioalkyl-adenosine derivatives[1][2][3].
| Compound | Target Enzyme (Organism) | IC50 (µM) | Selectivity vs. Human NADK (Fold) | Reference |
| This compound | Listeria monocytogenes NADK (LmNADK) | Data Not Available in Searched Literature | Not Determined | |
| Compound 12d | Listeria monocytogenes NADK (LmNADK) | 0.8 | >125 | [1] |
| Compound 12e | Listeria monocytogenes NADK (LmNADK) | 0.9 | >111 | [1] |
| Compound 12f | Listeria monocytogenes NADK (LmNADK) | 1.2 | >83 | [1] |
| Thionicotinamide | Human NADK | Inhibits proliferation in vitro and in vivo | Not a selective inhibitor | [4] |
| Diadenosine disulfide | Human NADK | 87 | - | [5] |
| Diadenosine disulfide | Mycobacterium tuberculosis NADK | 45 | - | [5] |
Note: While the specific IC50 value for this compound was not found in the searched literature, the data for closely related 8-thioalkyl-adenosine derivatives (compounds 12d, 12e, and 12f) from the same study demonstrate sub-micromolar potency and high selectivity for the bacterial enzyme over the human counterpart.
Experimental Protocols
NAD Kinase Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol is adapted from methods used to evaluate inhibitors of NAD kinases.
Principle: The activity of NADK is measured by coupling the production of NADP+ to the reduction of a chromogenic substrate by a NADP+-dependent dehydrogenase. The rate of color change is proportional to the NADK activity.
Materials:
-
Purified NADK enzyme (L. monocytogenes, S. aureus, human)
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mg/mL BSA
-
NAD+ solution
-
ATP solution
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Phenazine Methosulfate (PMS)
-
This compound and other test inhibitors
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, G6P, G6PDH, MTT, and PMS.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the purified NADK enzyme to the wells.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately measure the absorbance at 570 nm at regular intervals for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and determine the IC50 value.
Off-Target Kinase Specificity Profiling
Principle: To assess the specificity of this compound, it is crucial to screen it against a panel of other kinases, particularly human kinases, to identify potential off-target interactions.
Procedure:
-
Utilize a commercial kinase profiling service or an in-house panel of purified human kinases. These panels typically include a wide range of kinases from different families.
-
Prepare this compound at a fixed concentration (e.g., 10 µM).
-
Perform kinase activity assays for each kinase in the panel in the presence and absence of this compound. The assay format will depend on the specific kinase but often involves measuring the phosphorylation of a substrate using methods like radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the percent inhibition of each kinase by this compound compared to the control.
-
Identify any kinases that are significantly inhibited and perform follow-up dose-response experiments to determine the IC50 for these potential off-targets.
Visualizing Pathways and Workflows
To better understand the context and methodology of validating this compound's specificity, the following diagrams have been generated using Graphviz.
Figure 1: NADP+ Biosynthesis Pathway and the Role of NAD Kinase.
References
- 1. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode. - Research - Institut Pasteur [research.pasteur.fr]
- 4. NAD kinase sustains lipogenesis and mitochondrial metabolismthrough fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
8-Allylthioadenosine: Unraveling the Research Landscape
For researchers, scientists, and professionals in drug development, staying abreast of the latest findings on novel compounds is paramount. This guide focuses on 8-Allylthioadenosine, an analogue of the endogenous nucleoside adenosine (B11128). However, a comprehensive review of publicly available scientific literature reveals a significant lack of published studies specifically detailing the synthesis, biological activity, and experimental data for this particular compound.
While the broader class of 8-substituted adenosine analogues has been the subject of various investigations, specific data on this compound remains elusive. Chemical suppliers list the compound, and some sources make general statements about the expected activities of adenosine analogues, such as potential vasodilation and anti-cancer properties.[1] Nevertheless, these claims are not substantiated by specific experimental evidence in peer-reviewed publications.
The Broader Context: 8-Substituted Adenosine Analogues
Research into 8-substituted adenosine derivatives has explored their potential in various therapeutic areas. These modifications at the 8-position of the purine (B94841) ring can significantly alter the compound's affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to a wide range of pharmacological effects. Studies in this area often involve the synthesis of a series of analogues followed by their biological evaluation in various in vitro and in vivo models.
For instance, research has been conducted on the synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives, though this does not specifically mention the allylthio- substitution.[2] Other studies have focused on the synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogues.[3] These examples highlight the active investigation into this class of compounds, yet underscore the specific gap in knowledge regarding this compound.
Future Directions
The lack of published data on this compound presents an open area for future research. Investigating the synthesis and biological profile of this compound could reveal novel pharmacological properties. Such studies would need to include:
-
Chemical Synthesis and Characterization: Detailed protocols for the synthesis of this compound and full characterization of the molecule.
-
In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at the four adenosine receptor subtypes.
-
Cellular and In Vivo Studies: Evaluation of its effects in relevant disease models to understand its potential therapeutic applications.
-
Comparative Analysis: Direct comparison with other known adenosine analogues to determine its relative potency, selectivity, and efficacy.
Until such studies are conducted and published, the scientific community's understanding of this compound will remain limited. Researchers interested in this specific molecule will likely need to undertake its synthesis and biological evaluation as a novel research project.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 8-Allylthioadenosine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the understanding of the therapeutic index of 8-Allylthioadenosine. At present, there is no available data on the median effective dose (ED50) or the median toxic dose (TD50) for this specific compound, rendering a direct calculation and comparison of its therapeutic index impossible.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug. The absence of this data for this compound prevents a direct comparison with other therapeutic agents.
While research into adenosine (B11128) analogs as potential therapeutics is an active field, particularly in oncology and immunology, specific preclinical and clinical data for many individual compounds, including this compound, remain limited in the public domain.
The Uncharted Signaling Pathway of this compound
The precise mechanism of action and the signaling pathways modulated by this compound are not well-documented in the available literature. Generally, adenosine analogs exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that trigger various downstream signaling cascades. These pathways can influence a wide range of cellular processes, including cell proliferation, apoptosis, and immune responses.
To illustrate a generalized adenosine signaling pathway, the following diagram outlines the potential cascades that could be influenced by an adenosine analog. The specific effects of this compound on these pathways require experimental validation.
Caption: Generalized Adenosine Receptor Signaling Pathways.
The Path Forward: Essential Experimental Protocols
To determine the therapeutic index of this compound and enable a comparative assessment, a series of preclinical in vitro and in vivo studies are necessary. The following outlines the essential experimental workflows.
In Vitro Cytotoxicity and Efficacy Assays
The initial step involves determining the concentration of this compound that produces a therapeutic effect and the concentration that causes cytotoxicity in relevant cell lines.
Caption: Experimental Workflow for In Vitro Assessment.
Methodology for In Vitro Assays:
-
Cell Lines: A panel of relevant human cell lines (e.g., cancer cell lines for oncology applications) and normal control cell lines should be used.
-
Drug Concentrations: A wide range of concentrations of this compound and comparator drugs should be tested to generate dose-response curves.
-
Efficacy Readouts: The specific endpoint will depend on the therapeutic goal. This could include assays for enzyme inhibition, receptor binding, or modulation of a specific biomarker. The half-maximal effective concentration (EC50) will be determined.
-
Cytotoxicity Readouts: Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays will be used to measure cell viability. The half-maximal cytotoxic concentration (CC50) will be determined.
-
In Vitro Therapeutic Index: The in vitro TI can be estimated as the ratio of CC50 to EC50.
In Vivo Efficacy and Toxicity Studies
Following promising in vitro results, in vivo studies in animal models are crucial to determine the therapeutic index in a whole organism.
Independent Verification of 8-Allylthioadenosine's Biological Effects: A Comparative Guide
This guide provides an objective comparison of the biological effects of 8-Allylthioadenosine and its alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of adenosine (B11128) analogs for their specific research needs.
Overview of this compound and Alternatives
This compound is a synthetic adenosine analog that has demonstrated inhibitory activity against NAD kinase in pathogenic bacteria. This mechanism of action distinguishes it from many other adenosine analogs, which primarily function as anticancer or antiviral agents through the inhibition of DNA synthesis or modulation of cellular metabolism. This guide compares this compound with four other well-characterized adenosine analogs: Acadesine (B1665397), Clofarabine (B1669196), Fludarabine (B1672870) Phosphate, and Vidarabine.
-
This compound: An adenosine analog that acts as an inhibitor of NAD kinase, a key enzyme in NADP(H) synthesis, particularly in bacteria such as Listeria monocytogenes.[1]
-
Acadesine (AICAR): A purine (B94841) nucleoside analog that activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] It has shown pro-apoptotic activity in various cancer cells, especially in B-cell malignancies.[2]
-
Clofarabine: A second-generation purine nucleoside analog that inhibits DNA synthesis and ribonucleotide reductase, leading to apoptosis in cancer cells.[3][4][5] It is used in the treatment of leukemia.[3][5]
-
Fludarabine Phosphate: A purine analog that, in its active triphosphate form, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby blocking DNA synthesis.[6][7][8] It is primarily used in the treatment of chronic lymphocytic leukemia (CLL).[6][7][9]
-
Vidarabine (Ara-A): An antiviral agent that inhibits viral DNA polymerase after being converted to its triphosphate form, leading to the termination of viral DNA chain elongation.[10][11][12][13] It is active against herpes simplex and varicella-zoster viruses.[10][12]
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data on the biological activity of this compound and its alternatives. The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.
| Compound | Target/Process | Cell Line/Organism | IC50 Value | Reference |
| This compound Derivative | NAD Kinase 1 (LmNADK1) | Listeria monocytogenes | Sub-micromolar | [1] |
| Acadesine | Proliferation | Mantle Cell Lymphoma (REC-1) | < 1 mM | [2] |
| Proliferation | K562 (Chronic Myelogenous Leukemia) | 0.45 mM | [14] | |
| Clofarabine | Growth Inhibition | Leukemia and Solid Tumor Cell Lines | 0.028–0.29 µM | [4] |
| Growth Inhibition | Infant ALL Cell Lines | 0.01 - 0.1 µM | [15] | |
| Fludarabine Phosphate | Cytotoxicity | B-cell Chronic Lymphocytic Leukemia (B-CLL) | < 3 µM | [9] |
| Vidarabine | Plaque Formation | Herpes Simplex Virus-1 (HSV-1) | 9.3 µg/ml | [10] |
| Plaque Formation | Herpes Simplex Virus-2 (HSV-2) | 11.3 µg/ml | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these adenosine analogs are visually represented below through their respective signaling pathways.
This compound: Inhibition of NAD Kinase
This compound and its derivatives act by inhibiting NAD kinase, an essential enzyme in the biosynthesis of NADP+ from NAD+. This disruption of cofactor metabolism is particularly detrimental to bacterial pathogens.
Acadesine: Activation of AMPK Signaling
Acadesine is taken up by cells and phosphorylated to ZMP, an AMP analog, which then activates the AMPK signaling pathway, leading to the inhibition of anabolic processes and the induction of apoptosis in cancer cells.
Clofarabine, Fludarabine, and Vidarabine: Inhibition of DNA Synthesis
These adenosine analogs share a common mechanism of inhibiting DNA synthesis. After intracellular phosphorylation to their active triphosphate forms, they competitively inhibit DNA polymerases and can be incorporated into the growing DNA chain, leading to chain termination and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of IC50 for Anticancer Agents (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of an adenosine analog that inhibits the proliferation of a specific cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., K562, REC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Adenosine analog stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to the desired density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the adenosine analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium alone (negative control) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
NAD Kinase Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds on NAD kinase activity.
Objective: To determine the inhibitory potency of this compound on NAD kinase.
Materials:
-
Purified NAD kinase enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NAD+ solution
-
ATP solution
-
MgCl2 solution
-
This compound stock solution (dissolved in a suitable solvent)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing assay buffer, NAD+, ATP, and MgCl2.
-
Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified NAD kinase to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction (e.g., by heating). Add G6P and G6PDH to each well. The G6PDH will reduce the NADP+ produced by the NAD kinase to NADPH, which can be measured by the increase in absorbance at 340 nm.
-
Absorbance Measurement: Measure the absorbance at 340 nm at different time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[16][17]
Conclusion
The independent verification of this compound's biological effects reveals a distinct mechanism of action compared to other commonly studied adenosine analogs. Its targeted inhibition of NAD kinase presents a promising avenue for the development of novel antibacterial agents. In contrast, Acadesine, Clofarabine, Fludarabine, and Vidarabine primarily exert their effects through the modulation of host cell metabolic pathways or the inhibition of DNA synthesis, making them suitable for anticancer and antiviral research. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate and select the most appropriate adenosine analog for their experimental needs.
References
- 1. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode. - Research - Institut Pasteur [research.pasteur.fr]
- 2. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofarabine exerts antileukemic activity against cytarabine-resistant B-cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludarabine: a new agent with major activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine treatment of patients with chronic lymphocytic leukemia induces a p53-dependent gene expression response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro sensitivity of B-CLL cells to fludarabine and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Vidarabine - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence that feedback inhibition of NAD kinase controls responses to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CheKine™ Micro NAD+ kinase (NADK) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Benchmarking 8-Allylthioadenosine: A Comparative Analysis Against Standard-of-Care Treatments
A comprehensive evaluation of the adenosine (B11128) analog 8-Allylthioadenosine remains challenging due to the limited availability of public research and clinical data. While broadly categorized as an adenosine analog with potential vasodilatory and anti-cancer properties, specific therapeutic applications and direct comparisons to standard-of-care treatments are not well-documented in peer-reviewed literature.
Adenosine analogs are a class of molecules that structurally resemble the endogenous nucleoside adenosine and often interact with adenosine receptors (A1, A2A, A2B, and A3). These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from cardiovascular disease to cancer and inflammatory disorders.
This guide aims to provide a framework for comparing this compound against standard-of-care treatments, contingent on the future availability of experimental data. The subsequent sections outline the necessary data points, experimental protocols, and visual representations required for a thorough and objective comparison.
Data Presentation: A Framework for Comparison
To facilitate a clear and concise comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for organizing forthcoming data on this compound versus a hypothetical standard-of-care (SoC) treatment for a specific indication.
Table 1: In Vitro Efficacy
| Parameter | This compound | Standard-of-Care | Cell Line(s) |
| IC50 (nM) | Data Needed | Data Needed | Specify |
| EC50 (nM) | Data Needed | Data Needed | Specify |
| Receptor Binding Affinity (Ki, nM) | Data Needed | Data Needed | Specify Receptor |
| Mechanism of Action Assay (e.g., cAMP levels) | Data Needed | Data Needed | Specify Assay |
Table 2: In Vivo Efficacy (Preclinical Model)
| Parameter | This compound | Standard-of-Care | Animal Model |
| Tumor Growth Inhibition (%) | Data Needed | Data Needed | Specify Model |
| Median Survival (Days) | Data Needed | Data Needed | Specify Model |
| Pharmacokinetic (PK) Parameters (e.g., T1/2, Cmax) | Data Needed | Data Needed | Specify Model |
| Biomarker Modulation | Data Needed | Data Needed | Specify Biomarker |
Table 3: Safety and Toxicity Profile
| Parameter | This compound | Standard-of-Care | System/Model |
| LD50 (mg/kg) | Data Needed | Data Needed | Specify Model |
| Adverse Events (Preclinical) | Data Needed | Data Needed | Specify Model |
| Off-Target Effects (e.g., Kinase Panel) | Data Needed | Data Needed | In Vitro/In Vivo |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the necessary components for key experimental protocols that would be cited in a comparative guide.
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cells (e.g., cancer cell line relevant to the indication) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the standard-of-care drug for 48-72 hours.
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Solubilize the formazan (B1609692) product and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 1x10^6 to 1x10^7 cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer this compound, standard-of-care, or vehicle control via the appropriate route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and survival curves between treatment groups.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following Graphviz (DOT language) scripts provide examples of the required visualizations.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for an in vitro cell viability assay.
Safety Operating Guide
Proper Disposal of 8-Allylthioadenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Allylthioadenosine.
All chemical waste, including this compound and materials contaminated with it, must be managed in accordance with federal, state, and local regulations.[1] It is crucial to treat all unknown chemical waste as hazardous.[2][3] The following procedures provide a step-by-step approach to safely dispose of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Container Selection and Labeling :
-
Liquid Waste : Collect waste solutions containing this compound in a chemically compatible, leak-proof container with a secure screw-on cap.[6][7] Glass or polyethylene (B3416737) containers are generally suitable.
-
Solid Waste : Place contaminated lab supplies (e.g., gloves, wipes) in a clear plastic bag to allow for visual inspection.[6] Double-bagging is recommended.[6]
-
Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1] The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[1]
-
For mixtures, list all chemical components and their approximate percentages.[1]
-
The date when the waste was first added to the container.[8]
-
The principal investigator's name and contact information.[1]
-
The laboratory room number.[1]
-
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
Ensure the waste container is kept closed except when adding waste.[6]
-
Segregate the this compound waste from incompatible materials. For instance, keep it separate from acids, bases, and oxidizing agents.[9]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
-
Request for Disposal :
-
Once the waste container is full or has been accumulating for a designated period (e.g., 90 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[1][6]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a paper submission.[1]
-
Quantitative Data Summary for Waste Management
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [7] |
| Maximum Accumulation Time (SAA) | Varies by institution; often up to 90 days from the start date. | [6] |
| Secondary Containment Capacity | Must be able to hold 110% of the primary container's volume. | [6] |
| pH for Aqueous Waste (if drain disposal is permitted) | Between 5.5 and 10.5 (Note: Drain disposal of this compound is not recommended). | [5] |
Experimental Protocol for Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing :
-
Rinse the empty container with a suitable solvent capable of dissolving this compound. A common practice is to use a small amount of the solvent used in the original solution.
-
Perform this rinse three times.[2]
-
-
Rinsate Collection :
-
Collect the rinsate from all three rinses as hazardous waste.[2] Do not pour the rinsate down the drain.
-
-
Container Disposal :
Visual Guides for Disposal Procedures
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Liquid Waste Disposal Workflow for this compound.
Caption: Solid Waste Disposal Workflow for Materials Contaminated with this compound.
Caption: Decontamination and Disposal of Empty this compound Containers.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. towson.edu [towson.edu]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 8-Allylthioadenosine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 8-Allylthioadenosine, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with the compound in a powdered form or if aerosols may be generated. |
| Hand Protection | Disposable, chemical-resistant gloves. Change gloves immediately if contaminated. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and handling equipment before starting.
-
Keep the container tightly closed when not in use.[1]
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
-
All waste containers should be properly labeled with the contents and associated hazards.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
